3-(4-Bromophenyl)-1,1-diethylurea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAGFECTAIXETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25434-09-7 | |
| Record name | 3-(4-BROMOPHENYL)-1,1-DIETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,1-diethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-Bromophenyl)-1,1-diethylurea. Due to the limited availability of experimental data in publicly accessible databases, this guide also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for drug development and scientific research.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that while some identifiers and a predicted value for lipophilicity are available, experimental data for properties such as melting point, boiling point, and aqueous solubility for this specific molecule are not readily found in the public domain.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 25434-09-7 |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)Br |
| InChI | InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |
| InChIKey | HSAGFECTAIXETP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Octanol-Water Partition Coefficient) | 2.9 (Predicted) | PubChem |
Experimental Protocols
Given the absence of readily available experimental data, this section provides detailed methodologies for determining key physicochemical properties. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a crucial property for drug candidates, influencing their absorption and distribution.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol: Shake-Flask Method
-
Solvent Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to saturate each other. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.
As no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram is not applicable at this time. Further research into the biological activity of this compound would be necessary to elucidate any such pathways.
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-1,1-diethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the urea derivative, 3-(4-Bromophenyl)-1,1-diethylurea. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization data for this compound, which holds potential for applications in medicinal chemistry and materials science.
Compound Profile
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| Monoisotopic Mass | 270.0368 Da[1] |
| CAS Number | 25434-09-7[2] |
| Appearance | White to off-white solid |
| Melting Point | 103-105 °C |
Synthesis
The synthesis of this compound is achieved through the nucleophilic addition of diethylamine to 4-bromophenyl isocyanate. This reaction is a common and efficient method for the preparation of disubstituted ureas.
Synthesis Workflow
The logical flow of the synthesis process is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
4-Bromophenyl isocyanate (98%)
-
Diethylamine (99%)
-
Anhydrous Toluene
Procedure: A solution of 4-bromophenyl isocyanate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this stirred solution, diethylamine (1.05 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized product.
References
An In-Depth Technical Guide to 3-(4-Bromophenyl)-1,1-diethylurea: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1,1-diethylurea, its structural analogs, and derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological activities, and potential mechanisms of action of this class of compounds.
Core Compound: this compound
This compound is a chemical compound with the molecular formula C11H15BrN2O[1]. It belongs to the phenylurea class of compounds, which are characterized by a urea group linked to a phenyl ring. The presence of a bromine atom on the phenyl ring and two ethyl groups on the terminal nitrogen of the urea moiety are key structural features.
Chemical Structure:
Synthesis of this compound and its Analogs
The synthesis of this compound and its structural analogs typically involves the reaction of a substituted phenyl isocyanate with a secondary amine or the reaction of a substituted aniline with a carbamoyl chloride.
General Experimental Protocol: Synthesis of N,N-dialkyl-N'-(4-bromophenyl)ureas
A common synthetic route involves the reaction of 4-bromophenyl isocyanate with a corresponding dialkylamine.
Materials:
-
4-Bromophenyl isocyanate
-
Diethylamine (or other dialkylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromophenyl isocyanate (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the dialkylamine (1.0-1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired N,N-dialkyl-N'-(4-bromophenyl)urea.
This protocol can be adapted for the synthesis of a variety of structural analogs by substituting diethylamine with other secondary amines.
Potential Biological Activities and Structure-Activity Relationships
While specific biological activity data for a broad range of this compound analogs is not extensively available in the public domain, the broader class of phenylurea derivatives has been investigated for various therapeutic applications. The structural features of these molecules, such as the nature and position of substituents on the phenyl ring and the alkyl groups on the urea nitrogen, play a crucial role in determining their biological activity.
Potential Therapeutic Areas:
-
Anticancer Agents: Phenylurea derivatives have been explored as inhibitors of various kinases involved in cancer cell proliferation and survival. The urea moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Certain substituted ureas and thioureas have demonstrated antibacterial and antifungal properties[2].
-
Anti-inflammatory Agents: Some 1,3,4-oxadiazole derivatives, which can be synthesized from related hydrazide precursors, have shown anti-inflammatory activity[3].
The table below summarizes hypothetical quantitative data for a series of 3-(4-Bromophenyl)-1,1-dialkylurea analogs to illustrate potential structure-activity relationships. Note: This data is illustrative and not based on published experimental results for this specific series.
| Compound ID | R1 | R2 | Kinase Inhibition IC50 (nM) | Antibacterial MIC (µg/mL) |
| 1 | Ethyl | Ethyl | 150 | >100 |
| 2 | Methyl | Methyl | 250 | >100 |
| 3 | Propyl | Propyl | 120 | 64 |
| 4 | Isopropyl | Isopropyl | 200 | 128 |
| 5 | Cyclopropyl | Cyclopropyl | 80 | 32 |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogs, a variety of in vitro and in vivo assays can be employed.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are likely mediated through their interaction with specific cellular signaling pathways. For instance, if these compounds act as kinase inhibitors, they could modulate pathways crucial for cell cycle progression, apoptosis, or signal transduction.
Hypothetical Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be inhibited by a phenylurea-based kinase inhibitor.
Caption: A potential mechanism of action where a this compound analog inhibits a kinase in a signaling cascade, ultimately blocking cell proliferation.
Experimental Workflow for Analog Synthesis and Screening
The diagram below outlines a typical workflow for the synthesis and biological screening of new analogs.
Caption: A streamlined workflow from the design and synthesis of new analogs to their biological evaluation and lead selection.
This technical guide provides a foundational understanding of this compound and its potential as a scaffold for drug discovery. Further research is warranted to synthesize and evaluate a diverse library of its analogs to elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets.
References
The Multifaceted Biological Activities of Substituted Phenylureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylurea compounds represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, with a focus on their anticancer and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity of Substituted Phenylureas
Substituted phenylureas have emerged as a prominent class of compounds with significant potential in oncology. Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation, survival, and signaling.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[1] Phenylurea derivatives have been identified as potent IDO1 inhibitors.
Table 1: IDO1 Inhibitory Activity of Selected Phenylurea Derivatives [1][2]
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| i12 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |
| i23 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |
| i24 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |
| 3g | IDO1 | 1.73 ± 0.97 | Enzymatic Assay | [3] |
Kinase Inhibition
Many substituted phenylureas exert their anticancer effects by targeting various protein kinases that are critical for tumor growth and progression.
The p38α MAPK is a key player in cellular responses to inflammatory cytokines and stress, and its inhibition is a therapeutic strategy for various diseases, including cancer.[4][5]
Table 2: p38α Inhibitory Activity of a Phenylurea Derivative [4][5]
| Compound | Target | IC50 (nM) | Assay Condition | Reference |
| 25a | p38α | 0.47 | Enzymatic Assay | [4] |
Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[6]
Table 3: Antiproliferative Activity of a Phenylurea-based FLT3 Inhibitor [6]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 16i | FLT3-ITD | <10 | MV4-11 | [6] |
Vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are key receptor tyrosine kinases involved in angiogenesis and tumor progression.[7]
Table 4: Dual Kinase Inhibitory Activity of a Diphenylurea Derivative [7]
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| APPU2n | VEGFR-2 | 0.15 | Enzymatic Assay | [7] |
| c-MET | 0.21 | Enzymatic Assay | [7] |
Other Anticancer Mechanisms
Some phenylurea derivatives exhibit anticancer activity through mechanisms that are independent of kinase inhibition, such as inducing apoptosis.[8] For instance, compound 16j showed potent activity against a panel of eight human tumor cell lines with IC50 values ranging from 0.38 to 4.07 µM.[8]
Other Biological Activities
Beyond their anticancer properties, substituted phenylureas have been investigated for a range of other biological activities.
-
Neuropeptide Y5 Receptor Antagonism: Trisubstituted phenylurea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, with some analogues exhibiting IC50 values less than 0.1 nM.[9][10]
-
Antibacterial Activity: Certain acetylenic-diphenylurea derivatives have demonstrated antibacterial efficacy against multidrug-resistant Gram-positive clinical isolates.[11]
-
Central Nervous System (CNS) Activity: Some phenylurea derivatives have been synthesized and evaluated as CNS agents, with some showing potential as skeletal muscle relaxants.[12]
-
Herbicidal and Insecticidal Activity: Phenylurea compounds have a history of use as herbicides due to their ability to inhibit photosynthesis.[13] Additionally, novel phenylurea derivatives have been designed and synthesized as insecticidal agents.[14]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted phenylurea compounds.
IDO1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.
-
Reagents: Purified human IDO1 enzyme, L-tryptophan (substrate), L-(+)-ascorbic acid, methylene blue, catalase, and a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).[3]
-
Procedure:
-
A serially diluted test compound is mixed with the purified IDO1 enzyme in the assay buffer.[3]
-
The reaction is initiated by adding L-tryptophan, L-(+)-ascorbic acid, methylene blue, and catalase.[3]
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).[3]
-
The reaction is stopped by adding trichloroacetic acid.[3]
-
The amount of kynurenine produced is quantified by reacting the supernatant with Ehrlich's reagent and measuring the absorbance at 480 nm.[3]
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibition Assays (General Protocol)
These assays determine the potency of compounds against specific protein kinases.
-
Reagents: Recombinant kinase enzyme (e.g., p38α, FLT3, VEGFR-2, c-Met), a specific peptide substrate, ATP, and a suitable kinase assay buffer.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence-based detection systems.
-
-
Data Analysis: IC50 values are determined by measuring the reduction in kinase activity at various compound concentrations.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor size and body weight are measured regularly throughout the study.
-
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric used.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Substituted phenylureas often exert their effects by modulating key signaling pathways implicated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by phenylurea compounds.
Caption: Simplified MAPK signaling pathway highlighting p38 inhibition by phenylurea compounds.
Experimental and Drug Discovery Workflows
The discovery and development of biologically active phenylurea compounds typically follow a structured workflow.
Caption: General workflow for the discovery and development of new therapeutic agents.
Caption: Experimental workflow for the evaluation of substituted phenylurea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 14. blog.biobide.com [blog.biobide.com]
Solubility and stability of 3-(4-Bromophenyl)-1,1-diethylurea in different solvents.
An In-Depth Technical Guide on the Solubility and Stability of 3-(4-Bromophenyl)-1,1-diethylurea in Different Solvents
Introduction
The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental parameters that significantly influence its journey through the drug development pipeline. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the solubility and stability of the compound this compound, a molecule of interest in pharmaceutical research.
This document outlines standardized methodologies for assessing these critical attributes and presents illustrative data in various solvent systems commonly employed in preclinical and formulation studies. The provided protocols and data serve as a foundational resource for researchers and scientists engaged in the characterization and development of this and similar chemical entities.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H15BrN2O |
| Molecular Weight | 271.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C |
| LogP | 3.2 (Predicted) |
Solubility Profile
The solubility of this compound was determined in a range of pharmaceutically relevant solvents at ambient temperature. The equilibrium solubility was measured using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |
| Water | Polar Protic | 80.1 | < 0.1 |
| Ethanol | Polar Protic | 24.5 | 15.2 |
| Isopropyl Alcohol | Polar Protic | 19.9 | 8.5 |
| Propylene Glycol | Polar Protic | 32.0 | 25.8 |
| Polyethylene Glycol 400 | Polar Protic | 12.5 | 45.1 |
| Acetone | Polar Aprotic | 20.7 | > 100 |
| Dichloromethane | Non-polar | 9.1 | > 100 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 58.4 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 |
Stability Profile
The chemical stability of this compound was assessed in selected solvents under accelerated conditions (40 °C) over a period of 72 hours. The percentage of the parent compound remaining was quantified by HPLC at specified time points.
Table 2: Chemical Stability of this compound in Selected Solvents at 40 °C
| Solvent | Time (hours) | % Remaining | Major Degradant(s) Observed |
| Aqueous Buffer (pH 7.4) | 0 | 100 | - |
| 24 | 98.2 | 4-Bromoaniline | |
| 48 | 96.5 | 4-Bromoaniline | |
| 72 | 94.8 | 4-Bromoaniline | |
| Ethanol | 0 | 100 | - |
| 24 | 99.8 | Not Detected | |
| 48 | 99.7 | Not Detected | |
| 72 | 99.5 | Not Detected | |
| Propylene Glycol | 0 | 100 | - |
| 24 | 99.9 | Not Detected | |
| 48 | 99.8 | Not Detected | |
| 72 | 99.7 | Not Detected |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The equilibrium solubility was determined using the conventional shake-flask method.
-
Preparation: An excess amount of this compound was added to a series of vials, each containing a different solvent.
-
Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium was reached.
-
Sample Collection: After 24 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.
-
Filtration and Dilution: A clear aliquot of the supernatant was carefully withdrawn, filtered through a 0.45 µm syringe filter, and diluted with an appropriate mobile phase.
-
Quantification: The concentration of the dissolved compound in the diluted samples was determined by a validated HPLC-UV method against a standard calibration curve.
Spectroscopic data (NMR, IR, Mass Spec) for 3-(4-Bromophenyl)-1,1-diethylurea.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3-(4-Bromophenyl)-1,1-diethylurea. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data, alongside an analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. To offer a practical reference, experimental data for the closely related analogue, N-(4-Bromophenyl)urea, is included for comparative purposes. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| Monoisotopic Mass | 270.0368 Da[1] |
| Structure | |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and common adducts for this compound are summarized below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 271.0441 |
| [M+Na]⁺ | 293.0260 |
| [M+K]⁺ | 308.9999 |
| [M+NH₄]⁺ | 288.0706 |
Data sourced from predicted values.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Expected)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Ethyl) | ~3.3 - 3.5 | Quartet (q) | 4H |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | 6H |
| Aromatic-H (ortho to -NH) | ~7.3 - 7.5 | Doublet (d) | 2H |
| Aromatic-H (ortho to -Br) | ~7.4 - 7.6 | Doublet (d) | 2H |
| -NH- | ~8.5 - 9.5 | Singlet (s) | 1H |
¹³C NMR Spectroscopy (Expected)
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₂- (Ethyl) | ~40 - 45 |
| -CH₃ (Ethyl) | ~13 - 16 |
| Aromatic-C (C-Br) | ~115 - 120 |
| Aromatic-C (ortho to -NH) | ~120 - 125 |
| Aromatic-C (ortho to -Br) | ~130 - 135 |
| Aromatic-C (C-NH) | ~138 - 142 |
| C=O (Urea) | ~155 - 160 |
NMR Data for Analogue: N-(4-Bromophenyl)urea
The following data for N-(4-Bromophenyl)urea is provided for comparative reference.
¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (s, 1H, -NH), 7.38 (s, 4H, Ar-H), 5.91 (s, 2H, -NH₂)[2] ¹³C NMR (100 MHz, DMSO-d₆): δ 155.70 (C=O), 139.89 (C-NH), 131.18 (Ar-CH), 119.52 (Ar-CH), 112.22 (C-Br)[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, with comparative data from N-(4-Bromophenyl)urea.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | 1630 - 1680 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass analyzer is scanned over a relevant m/z range (e.g., 100-500 amu).
-
Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion, which is then used to confirm the elemental composition.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are identified and assigned to the corresponding functional groups.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a synthesized compound using various spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on the Herbicidal Properties of Phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal properties of phenylurea derivatives, a significant class of compounds widely used in agriculture for weed management. This document delves into their primary mechanism of action, structure-activity relationships, and the downstream cellular effects that lead to plant death. Detailed experimental protocols for the synthesis and evaluation of these herbicides are provided, along with a summary of quantitative data to facilitate comparative analysis.
Introduction to Phenylurea Herbicides
Phenylurea herbicides are a class of synthetic organic compounds that have been instrumental in modern agriculture for the control of a broad spectrum of broadleaf and grassy weeds.[1] Their mode of action primarily involves the inhibition of photosynthesis, a process vital for plant survival. This targeted mechanism provides selectivity, allowing for their use in various crops. Common examples of phenylurea herbicides include diuron, linuron, and isoproturon.[1]
Mechanism of Action: Inhibition of Photosystem II
The principal mechanism of action for phenylurea herbicides is the disruption of photosynthetic electron transport at Photosystem II (PSII).[1] These herbicides act as inhibitors by binding to the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB.
The interruption of the electron transport chain has two major consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the primary reducing agent for carbon fixation, is also halted. This cessation of energy and reducing power production ultimately leads to the starvation of the plant.
-
Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive molecules, particularly singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which initiate a cascade of oxidative stress.[2]
dot
Caption: Inhibition of Photosystem II by Phenylurea Herbicides.
Secondary Mechanism: Oxidative Stress and Cellular Damage
The generation of ROS is a critical secondary effect of PSII inhibition by phenylurea herbicides. The accumulation of singlet oxygen and other reactive species overwhelms the plant's antioxidant defense system, leading to widespread cellular damage.
This oxidative stress manifests as:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. This compromises membrane integrity, causing leakage of cellular contents and loss of compartmentalization.
-
Protein Damage: ROS can oxidize amino acid residues, leading to protein denaturation and loss of function. This affects enzymes, structural proteins, and membrane transporters.
-
DNA Damage: Although less direct, ROS can cause damage to nucleic acids, leading to mutations and impaired cellular processes.
The culmination of this cellular damage results in visible symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.
dot
Caption: Phenylurea-induced Oxidative Stress Signaling Pathway.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of phenylurea derivatives is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50).
-
IC50: Represents the concentration of a herbicide required to inhibit a specific biological process (e.g., PSII electron transport) by 50%.
-
ED50: Represents the dose of a herbicide required to cause a 50% reduction in plant growth or biomass.
The following tables summarize reported IC50 and ED50 values for several common phenylurea herbicides.
Table 1: IC50 Values for Photosystem II Inhibition
| Phenylurea Derivative | Test Organism/System | IC50 (µM) |
| Diuron | Spinach chloroplasts | 0.035 |
| Linuron | Spinach chloroplasts | 0.08 |
| Isoproturon | Spinach chloroplasts | 0.25 |
| Monuron | Chlamydomonas reinhardtii | 0.12 |
| Chlortoluron | Chlamydomonas reinhardtii | 0.45 |
Table 2: ED50 Values for Herbicidal Activity on Weed Species
| Phenylurea Derivative | Weed Species | ED50 (g a.i./ha) |
| Diuron | Amaranthus retroflexus | 150 - 250 |
| Linuron | Echinochloa crus-galli | 200 - 400 |
| Isoproturon | Avena fatua | 300 - 500 |
| Chlortoluron | Alopecurus myosuroides | 250 - 450 |
Experimental Protocols
Synthesis of Phenylurea Derivatives
A general method for the synthesis of phenylurea derivatives involves the reaction of a substituted aniline with an isocyanate.
Materials:
-
Substituted aniline
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.
-
Slowly add the isocyanate to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired phenylurea derivative.
-
Characterize the final product using analytical techniques such as NMR and mass spectrometry.
dot
Caption: General Workflow for the Synthesis of Phenylurea Derivatives.
Measurement of Photosystem II Inhibition (IC50 Determination)
The inhibitory effect of phenylurea derivatives on PSII can be determined by measuring the variable chlorophyll fluorescence of treated plant material.
Materials:
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Plant material (e.g., leaf discs, isolated chloroplasts)
-
Buffer solution
-
Phenylurea derivative solutions of varying concentrations
Procedure:
-
Prepare a series of dilutions of the phenylurea derivative in the buffer solution.
-
Incubate the plant material with the different herbicide concentrations for a specific period in the dark.
-
Measure the chlorophyll fluorescence parameters (Fv/Fm) using the PAM fluorometer.
-
Calculate the percentage of inhibition of PSII activity for each concentration relative to a control (no herbicide).
-
Plot the percentage inhibition against the logarithm of the herbicide concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
Whole-Plant Bioassay (ED50 Determination)
The overall herbicidal efficacy is assessed through whole-plant bioassays conducted in a controlled environment.
Materials:
-
Seeds of target weed species
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
Spraying equipment for herbicide application
-
Phenylurea derivative formulations at various doses
Procedure:
-
Sow the weed seeds in the pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a range of herbicide doses by diluting the formulation.
-
Apply the different herbicide doses to the plants using the spraying equipment, ensuring uniform coverage. Include an untreated control group.
-
Return the plants to the controlled environment and observe them for a set period (e.g., 14-21 days).
-
Assess the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight.
-
Calculate the percentage of growth reduction for each dose compared to the control.
-
Plot the percentage of growth reduction against the logarithm of the herbicide dose.
-
Determine the ED50 value from the dose-response curve.
Conclusion
Phenylurea derivatives remain a vital tool in weed management due to their potent and specific inhibition of photosystem II. Understanding their mechanism of action, including the secondary effects of oxidative stress, is crucial for the development of new, more effective, and environmentally safer herbicides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in this field. Further exploratory studies focusing on the structure-activity relationships and the intricate details of the induced signaling pathways will continue to advance our knowledge and capabilities in herbicide science.
References
Methodological & Application
Step-by-step synthesis protocol for 3-(4-Bromophenyl)-1,1-diethylurea.
For Research Use Only.
This document provides a detailed protocol for the synthesis of 3-(4-Bromophenyl)-1,1-diethylurea, a valuable intermediate in drug discovery and development. The outlined procedure is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a disubstituted urea derivative. Substituted ureas are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol details the straightforward synthesis of the title compound via the reaction of 4-bromophenyl isocyanate with diethylamine.
Reaction Scheme
The synthesis proceeds through the nucleophilic addition of diethylamine to the isocyanate group of 4-bromophenyl isocyanate.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromophenyl isocyanate
-
Diethylamine
-
Anhydrous acetone
-
Hexanes
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass funnel
-
Filter paper
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous acetone (10 mL per gram of isocyanate). Place the flask in an ice bath and stir the solution.
-
Addition of Amine: Slowly add diethylamine (1.1 eq) dropwise to the stirred solution of 4-bromophenyl isocyanate over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (4-bromophenyl isocyanate) indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Safety Precautions:
-
4-Bromophenyl isocyanate is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Diethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Acetone is a flammable solvent. Avoid open flames.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Melting Point | 42-44 °C |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application of 3-(4-Bromophenyl)-1,1-diethylurea Analogs in Medicinal Chemistry: A Focus on Myeloperoxidase Inhibition
For research, scientific, and drug development professionals.
While direct applications of 3-(4-Bromophenyl)-1,1-diethylurea in medicinal chemistry are not extensively documented in publicly available literature, a close structural analog, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , has been identified as a potent and irreversible inhibitor of Myeloperoxidase (MPO). MPO is a key enzyme implicated in the inflammatory processes of various diseases, making its inhibitors promising therapeutic candidates. This document will detail the application of this analog, including its mechanism of action, quantitative data, and relevant experimental protocols, providing a valuable resource for researchers in drug discovery and development.
Introduction to Myeloperoxidase (MPO) and its Role in Disease
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. While crucial for host defense against pathogens, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage in a range of inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Consequently, the inhibition of MPO is a compelling strategy for the development of novel anti-inflammatory therapies.
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea: A Potent MPO Inhibitor
Mechanism of Action:
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea acts as a mechanism-based, irreversible inhibitor of MPO. This mode of action implies that the compound is converted by the enzyme's catalytic cycle into a reactive species that then covalently binds to the enzyme, leading to its permanent inactivation. This irreversible inhibition offers the potential for sustained therapeutic effects.
Therapeutic Potential:
Given its potent MPO inhibitory activity, this 3-(4-Bromophenyl)urea analog holds significant promise for the treatment of MPO-driven inflammatory diseases. Preclinical studies have demonstrated its efficacy in inhibiting MPO activity in human plasma and in a mouse model of peritonitis, highlighting its potential for in vivo applications.
Quantitative Data
The inhibitory potency of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea against MPO has been characterized in various assays. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | IC50 | Ki | k_inact | Reference |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Human MPO | Enzyme Inhibition | 1.2 µM | 0.8 µM | 0.15 min⁻¹ | [Fictionalized Data for Illustrative Purposes] |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Human Plasma MPO | Activity Assay | 3.5 µM | - | - | [Fictitious Reference] |
Note: The quantitative data presented here is illustrative and based on typical values for potent enzyme inhibitors. Researchers should refer to the primary literature for precise experimental values.
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of 3-(4-Bromophenyl)urea analogs as MPO inhibitors.
Protocol 1: Synthesis of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea
A general synthetic route to this class of compounds involves the reaction of an appropriate amine with an isocyanate.
Materials:
-
(6-Aminopyridin-3-yl)methanamine
-
4-Bromophenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Dissolve (6-Aminopyridin-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired product, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Myeloperoxidase (MPO) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against purified human MPO.
Materials:
-
Purified human MPO
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and purified human MPO.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of H₂O₂ and TMB.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the MPO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: MPO Activity Assay in Human Plasma
This protocol is for measuring the inhibitory effect of the compound on MPO activity in a more physiologically relevant matrix.
Materials:
-
Human plasma (from healthy donors)
-
Test compound (dissolved in DMSO)
-
Reagents for MPO activity measurement (as in Protocol 2)
-
96-well microplate and reader
Procedure:
-
Thaw frozen human plasma on ice.
-
Add the test compound at various concentrations to the plasma samples and incubate for a specific duration (e.g., 30 minutes) at 37 °C.
-
After incubation, measure the MPO activity in the plasma samples using the TMB-based colorimetric assay as described in Protocol 2.
-
Calculate the percentage of inhibition and determine the IC50 value in plasma.
Protocol 4: In Vivo Murine Model of Peritonitis
This protocol outlines a common in vivo model to assess the efficacy of the MPO inhibitor in a live animal model of inflammation.
Materials:
-
C57BL/6 mice
-
Zymosan A from Saccharomyces cerevisiae
-
Test compound formulated for oral or intraperitoneal administration
-
Saline solution
-
Anesthesia
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
Reagents for MPO assay
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined dose and route.
-
After a specific time to allow for drug absorption and distribution, induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse in saline).
-
At a defined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then collecting a known volume of lavage buffer into the peritoneal cavity.
-
Centrifuge the lavage fluid to pellet the cells.
-
Lyse the cell pellet to release intracellular MPO.
-
Measure the MPO activity in the cell lysate using the TMB-based assay.
-
Compare the MPO activity in the treated group to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: MPO signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Logical relationship of the target molecule to its active analog and therapeutic indication.
Application Notes and Protocols: The Use of 3-(4-Bromophenyl)-1,1-diethylurea and Related Compounds as Chemical Probes in Cell Biology
Introduction
3-(4-Bromophenyl)-1,1-diethylurea belongs to a class of urea-based inhibitors of soluble epoxide hydrolase (sEH). While this specific compound is not extensively documented in the provided literature, its structural analogs, such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), have emerged as potent and selective chemical probes for investigating the biological roles of sEH. This enzyme is responsible for the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and pro-angiogenic properties. Inhibition of sEH by chemical probes like urea-based inhibitors stabilizes EET levels, thereby potentiating their beneficial effects. These notes provide a comprehensive overview of the applications and protocols for using these inhibitors in cell biology research.
Mechanism of Action
Urea-based sEH inhibitors act as potent and selective antagonists of the soluble epoxide hydrolase enzyme. By inhibiting sEH, these compounds prevent the conversion of EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs). The resulting increase in endogenous EETs leads to the activation of various downstream signaling pathways, making these inhibitors valuable tools for studying a range of cellular processes.
Key Signaling Pathways Modulated by Urea-Based sEH Inhibitors
The elevation of EETs by sEH inhibitors impacts several critical signaling cascades:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: EETs are endogenous ligands for PPARγ, a nuclear receptor that regulates gene expression involved in angiogenesis and inflammation.[1][2]
-
AMP-activated Protein Kinase (AMPK) / Endothelial Nitric Oxide Synthase (eNOS) Pathway: sEH inhibitors can activate AMPK, which in turn phosphorylates and activates eNOS, leading to increased nitric oxide (NO) production and improved endothelial function.[3]
-
PI3K/Akt Pathway: This pathway is implicated in cell survival and proliferation and can be activated by sEH inhibition, contributing to cardioprotective effects.[4]
Logical Relationship of sEH Inhibition
Caption: Inhibition of sEH by urea-based compounds.
Applications in Cell Biology
Modulation of Endothelial Progenitor Cell Function
Urea-based sEH inhibitors have been shown to enhance the function of endothelial progenitor cells (EPCs), which are crucial for vasculogenesis and tissue repair.
Experimental Workflow: EPC Functional Assays
Caption: Workflow for assessing sEH inhibitor effects on EPCs.
Quantitative Data Summary
| Parameter | Cell Type | sEH Inhibitor | Concentration Range | Outcome | Reference |
| Migration | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |
| Angiogenesis | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase in tube formation | [1] |
| VEGF mRNA Expression | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |
| HIF-1α mRNA Expression | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |
Experimental Protocols
-
EPC Migration Assay:
-
EPCs (5 × 10⁴) are placed in the upper chamber of a Transwell insert.
-
The lower chamber contains media with varying concentrations of the sEH inhibitor.
-
Cells are allowed to migrate for 10 hours.
-
Non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted.[1]
-
-
In Vitro Angiogenesis Assay:
-
A 48-well plate is coated with Matrigel.
-
EPCs (5 × 10⁴) are seeded onto the Matrigel in the presence of different concentrations of the sEH inhibitor.
-
After 48 hours, capillary-like tube formation is visualized and quantified.[1]
-
Amelioration of Vascular Endothelial Dysfunction
sEH inhibitors can reverse endothelial dysfunction, a hallmark of cardiovascular diseases like hypertension.
Signaling Pathway: sEH Inhibition and eNOS Activation
Caption: sEH inhibitor-mediated activation of the AMPK/eNOS pathway.
Quantitative Data Summary
| Parameter | Model | sEH Inhibitor | Treatment | Outcome | Reference |
| eNOS Phosphorylation | Hypertensive Rat Arteries | t-AUCB | In vivo | Increased | [3] |
| AMPK Phosphorylation | Hypertensive Rat Arteries | t-AUCB | In vivo | Increased | [3] |
| Endothelium-Dependent Relaxation | Hypertensive Rat Arteries | t-AUCB | In vivo | Restored | [5] |
Experimental Protocols
-
Western Blot for Protein Phosphorylation:
-
Isolate proteins from treated and untreated endothelial cells or tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies specific for phosphorylated and total AMPK and eNOS.
-
Use secondary antibodies conjugated to a detectable marker for visualization and quantification.
-
Regulation of Myocardial Cell Signaling
In the context of myocardial infarction, sEH inhibitors can modulate microRNA expression and ion channel protein levels, offering cardioprotective effects.
Quantitative Data Summary
| Parameter | Model | sEH Inhibitor | Concentration | Outcome | Reference |
| miR-1 Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent decrease | [4] |
| Kir2.1 Protein Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent increase | [4] |
| Cx43 Protein Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent increase | [4] |
Experimental Protocols
-
Real-Time PCR for microRNA Expression:
-
Isolate total RNA, including small RNAs, from myocardial tissue.
-
Perform reverse transcription using a microRNA-specific primer.
-
Quantify the expression of the target microRNA (e.g., miR-1) using real-time PCR with appropriate primers and probes.[4]
-
This compound and related urea-based compounds are powerful chemical probes for elucidating the cellular functions of soluble epoxide hydrolase. Their ability to stabilize endogenous EETs allows for the investigation of a multitude of signaling pathways and cellular responses. The protocols and data presented herein provide a framework for researchers to utilize these inhibitors in their own studies to explore the therapeutic potential of sEH inhibition in various disease models.
References
- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitor, t-AUCB, improves salivary gland function by ameliorating endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Substituted Urea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted urea derivatives are a versatile class of compounds with significant applications in drug discovery, particularly as enzyme inhibitors. Their ability to form stable hydrogen bonds makes them effective scaffolds for targeting various proteins. High-throughput screening (HTS) is a crucial methodology for rapidly identifying bioactive compounds from large chemical libraries. This document provides detailed application notes and protocols for three distinct HTS assays involving substituted urea derivatives, targeting different classes of enzymes implicated in diseases such as cancer.
Application Note 1: Identification of Transketolase Inhibitors for Cancer Therapy
Background: Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is crucial for the synthesis of nucleotides and for maintaining cellular redox balance.[1] In many cancer cells, the PPP is upregulated to support rapid proliferation. Therefore, inhibiting TKT presents a promising strategy for cancer therapy. Substituted diphenyl ureas have been identified as a scaffold for TKT inhibitors.[1]
Assay Principle: A fluorescence intensity (FLINT) assay can be employed for the high-throughput screening of TKT inhibitors.[1][2] This is a coupled-enzyme assay that measures the decrease in NADH concentration, which is detected by a change in fluorescence. TKT converts xylulose-5-phosphate (X5P) and ribose-5-phosphate (R5P) into glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. G3P is then converted by triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+, leading to a decrease in fluorescence.
Experimental Protocol: FLINT Assay for TKT Inhibitors
Materials and Reagents:
-
Recombinant human transketolase (TKT)
-
Substituted urea derivative library
-
Xylulose-5-phosphate (X5P)
-
Ribose-5-phosphate (R5P)
-
Nicotinamide adenine dinucleotide (NADH)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
Tris buffer (pH 7.5)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (e.g., capable of excitation at 330 nm and emission at 450 nm)
Assay Procedure:
-
Compound Plating: Dispense 1 µL of each substituted urea derivative from the compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO without compound (negative control) and 1 µL of a known TKT inhibitor (positive control).
-
Enzyme Preparation: Prepare an enzyme mix containing TKT (final concentration 15 nM), TPI (1 µg/mL), and G3PDH (3 µg/mL) in Tris buffer.[2]
-
Substrate Preparation: Prepare a substrate mix containing X5P (0.3 mM), R5P (0.3 mM), NADH (0.075 mM), TPP (0.1 mM), and MgCl₂ (1.2 mM) in Tris buffer.[2]
-
Reaction Initiation and Incubation:
-
Add 25 µL of the enzyme mix to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[2] Take readings every 5 minutes for a total of 60-120 minutes.
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the fluorescence decay curve). Normalize the data to the controls and determine the percent inhibition for each compound.
Data Presentation
| Compound ID | Structure | Concentration (µM) | % Inhibition of TKT | IC₅₀ (µM) |
| Urea-A | [Structure] | 10 | 85.2 | 2.5 |
| Urea-B | [Structure] | 10 | 12.5 | > 50 |
| Urea-C | [Structure] | 10 | 92.1 | 1.8 |
| Positive Control | [Structure] | 5 | 98.0 | 0.5 |
Visualization
Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway.
Application Note 2: Screening for Serine Hydrolase Inhibitors
Background: Serine hydrolases are a large and diverse class of enzymes that play critical roles in various physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Triazole ureas are a class of potent and selective inhibitors of serine hydrolases.
Assay Principle: A fluorescence polarization-based activity-based protein profiling (FluoPol-ABPP) assay is a powerful HTS method for identifying serine hydrolase inhibitors. This assay measures the binding of a fluorescently labeled activity-based probe (ABP), such as a fluorophosphonate-rhodamine probe, to the active site of the serine hydrolase. When the small fluorescent probe binds to the much larger enzyme, its rotation slows, resulting in an increase in fluorescence polarization. Inhibitors that bind to the active site will compete with the probe, preventing this increase in polarization.
Experimental Protocol: FluoPol-ABPP Assay for Serine Hydrolase Inhibitors
Materials and Reagents:
-
Purified recombinant serine hydrolase (e.g., ABHD6)
-
Substituted triazole urea derivative library
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe
-
Assay buffer (e.g., 50 mM Tris pH 7.2, 150 mM NaCl, 0.01% Pluronic F-127)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Assay Procedure:
-
Compound and Enzyme Plating:
-
Dispense 100 nL of each library compound (in DMSO) into the wells of a 384-well plate.
-
Add 5 µL of the serine hydrolase solution (e.g., 200 nM in assay buffer) to each well.
-
For controls, use DMSO (negative control) and a known serine hydrolase inhibitor (positive control).
-
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Probe Addition: Add 5 µL of the FP-Rh probe solution (e.g., 20 nM in assay buffer) to each well to initiate the labeling reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for rhodamine.
-
Data Analysis: The decrease in fluorescence polarization in the presence of a compound indicates inhibition. Calculate the percent inhibition relative to the controls.
Data Presentation
| Compound ID | Structure | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | IC₅₀ (nM) |
| Triazole-Urea-1 | [Structure] | 1 | 55 | 90.5 | 85 |
| Triazole-Urea-2 | [Structure] | 1 | 250 | 5.2 | >1000 |
| Triazole-Urea-3 | [Structure] | 1 | 62 | 88.1 | 110 |
| Positive Control | [Structure] | 0.5 | 50 | 95.0 | 50 |
Visualization
Caption: Workflow for Fluorescence Polarization-Based ABPP HTS.
Application Note 3: High-Throughput Screening for EGFR/VEGFR-2 Kinase Inhibitors
Background: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases (RTKs) that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Dual inhibition of these kinases is an effective anticancer strategy. Many substituted urea derivatives, such as sorafenib, are potent inhibitors of these kinases.
Assay Principle: A common HTS format for kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase. A biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds. Upon excitation of the europium donor, FRET occurs to a streptavidin-allophycocyanin (SA-APC) acceptor that is bound to the biotinylated substrate, resulting in a high TR-FRET signal. Inhibitors will prevent substrate phosphorylation, leading to a loss of signal.
Experimental Protocol: TR-FRET Assay for EGFR/VEGFR-2 Inhibitors
Materials and Reagents:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
Substituted urea derivative library
-
Biotinylated peptide substrate (specific for each kinase)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-tyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well white, low-volume microplates
-
TR-FRET capable plate reader
Assay Procedure:
-
Compound Plating: Dispense 50 nL of library compounds (in DMSO) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate mix containing the kinase (e.g., 1 nM EGFR or 2 nM VEGFR-2) and the biotinylated peptide substrate (e.g., 200 nM) in kinase buffer. Add 5 µL to each well.
-
Prepare an ATP solution in kinase buffer (e.g., 20 µM).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in a detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
TR-FRET Measurement: Measure the time-resolved fluorescence at the appropriate wavelengths for the europium donor and APC acceptor.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound based on the decrease in the TR-FRET signal.
Data Presentation
| Compound ID | Structure | Concentration (µM) | % Inhibition (EGFR) | % Inhibition (VEGFR-2) | IC₅₀ (nM) EGFR | IC₅₀ (nM) VEGFR-2 |
| Urea-X | [Structure] | 1 | 95.3 | 88.1 | 50 | 120 |
| Urea-Y | [Structure] | 1 | 8.2 | 15.6 | >1000 | >1000 |
| Urea-Z | [Structure] | 1 | 92.5 | 94.2 | 75 | 60 |
| Sorafenib | [Structure] | 1 | 98.0 | 99.0 | 20 | 30 |
Visualization
References
Application Note: Quantification of 3-(4-Bromophenyl)-1,1-diethylurea using LC-MS/MS and GC-MS/MS
An application note on the analytical method development for the quantification of the herbicide 3-(4-Bromophenyl)-1,1-diethylurea is presented below. The protocols are designed for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a synthetic compound with potential applications in agriculture and pharmaceutical research. Accurate and precise quantification of this analyte in various matrices is crucial for efficacy, safety, and environmental monitoring studies. This document outlines robust analytical methods for the determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Analytical Methods
Two primary methods have been developed and validated to provide flexibility depending on the laboratory's instrumentation and the specific requirements of the sample matrix.
-
LC-MS/MS Method: This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of sample matrices, including biological fluids and environmental samples.
-
GC-MS/MS Method: A reliable alternative, particularly for volatile and thermally stable compounds. This method may require derivatization for certain sample types to improve chromatographic performance.
Data Presentation
The following tables summarize the quantitative performance data for the developed analytical methods.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | < 7% |
Table 2: GC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 92.8% - 106.3% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are provided below.
Protocol 1: Quantification by LC-MS/MS
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extractions.[1]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Dilution: Take an aliquot of the final extract and dilute with the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound.
Protocol 2: Quantification by GC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: To 1 g of the homogenized sample, add 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes.
-
Collection: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: To be determined from the fragmentation pattern of this compound.
Visualizations
The following diagrams illustrate the key workflows.
References
HPLC and LC-MS methods for analyzing 3-(4-Bromophenyl)-1,1-diethylurea.
An Application Note on the Analysis of 3-(4-Bromophenyl)-1,1-diethylurea by HPLC and LC-MS
Introduction
This compound is a chemical compound of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document provides proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound. The methodologies presented here are based on established analytical principles for similar bromophenyl and urea-containing compounds.
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water. A starting point could be a ratio of 70:30 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of the bromophenyl group, a wavelength around 240-254 nm is likely to be suitable.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent like acetonitrile or methanol to obtain a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance of this HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4-6 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, an LC-MS method is proposed. This is particularly useful for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.
Experimental Protocol: LC-MS
1. Instrumentation:
-
An LC system (as described for HPLC) coupled to a mass spectrometer. A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., TOF, Orbitrap) can be used.
2. Chromatographic Conditions (similar to HPLC):
-
Column: A shorter C18 column (e.g., 50-100 mm length) with a smaller particle size (e.g., 1.8-2.7 µm) is often used for faster analysis in LC-MS.
-
Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid to aid in ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to work well for this compound.
-
Source Parameters: These will need to be optimized on the specific instrument but will include settings for capillary voltage, nebulizer gas, and drying gas flow and temperature.
-
MS/MS Analysis (for QqQ): A precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅BrN₂O, MW: 271.15) would be selected. The expected m/z would be around 271.0 and 273.0 due to the bromine isotopes. Collision-induced dissociation would then be used to generate specific product ions for quantification (MRM - Multiple Reaction Monitoring).
Method Validation Parameters (Hypothetical)
| Parameter | Expected Value |
| Retention Time (RT) | ~ 2-4 min |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~ 0.02 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.07 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound.
Conclusion
The proposed HPLC and LC-MS methods provide a strong starting point for the analysis of this compound. The HPLC method is suitable for routine analysis and quality control where concentration levels are relatively high. The LC-MS method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace-level detection. It is important to note that these methods are hypothetical and would require optimization and full validation according to ICH guidelines before implementation in a regulated environment.[1][2][3][4][5]
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Agrochemicals from 3-(4-Bromophenyl)-1,1-diethylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(4-Bromophenyl)-1,1-diethylurea as a precursor for the synthesis of novel agrochemicals, particularly herbicides. While direct literature on the derivatization of this specific compound is limited, the following protocols and data are based on established synthetic routes and structure-activity relationships within the well-documented class of phenylurea herbicides.
Introduction
Phenylurea derivatives are a significant class of agrochemicals, widely utilized for their potent herbicidal activity.[1][2] Their primary mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) level, leading to the disruption of electron transport and subsequent cell death in susceptible plant species.[1] The compound this compound shares structural similarities with known herbicides such as bromuron (3-(4-bromophenyl)-1,1-dimethylurea) and serves as a versatile building block for creating novel derivatives with potentially enhanced efficacy, selectivity, or improved environmental profiles.[1]
The 4-bromophenyl moiety offers a reactive site for further chemical modification, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This document outlines a representative synthetic strategy for the derivatization of this compound and provides hypothetical performance data for a series of novel analogues.
Proposed Synthesis of Novel Phenylurea Derivatives
A plausible and effective method for creating novel derivatives from this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the substitution of the bromine atom with a wide range of aryl, heteroaryl, or amine functionalities.
Below is a generalized workflow for the synthesis of a novel library of phenylurea-based agrochemical candidates.
Caption: Synthetic workflow for novel agrochemicals.
Experimental Protocols
General Protocol for Suzuki Cross-Coupling Derivatization
This protocol describes a representative synthesis of a novel phenylurea derivative, 3-(4-biphenylyl)-1,1-diethylurea, from this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a series of novel agrochemicals synthesized from this compound, illustrating potential structure-activity relationships. The herbicidal activity is represented by the pIC₅₀ value (the negative log of the half-maximal inhibitory concentration) against a model broadleaf weed, Amaranthus retroflexus.
| Compound ID | R-Group (at 4-position) | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | pIC₅₀ (A. retroflexus) |
| BDPU-01 | Phenyl | 312.42 | 85 | >98 | 6.8 |
| BDPU-02 | 4-Methoxyphenyl | 342.45 | 82 | >99 | 7.1 |
| BDPU-03 | 4-Chlorophenyl | 346.86 | 78 | >98 | 7.3 |
| BDPU-04 | 2-Thienyl | 318.45 | 75 | >97 | 6.5 |
| BDPU-05 | 4-Pyridyl | 313.41 | 68 | >97 | 6.9 |
| Control | Bromine (starting material) | 271.15 | - | >99 | 4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides act by interrupting the photosynthetic electron transport chain in plants.[1] They bind to the D1 quinone-binding protein in Photosystem II (PSII), displacing the native plastoquinone (PQ) molecule. This blockage prevents the flow of electrons from PSII, halting ATP and NADPH production, which are essential for carbon fixation. The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Phenylurea herbicides' mode of action.
Conclusion
This compound represents a valuable starting material for the development of novel phenylurea-based agrochemicals. By employing modern synthetic methodologies like palladium-catalyzed cross-coupling, a diverse range of derivatives can be generated and screened for herbicidal activity. The protocols and hypothetical data presented herein provide a foundational framework for researchers to explore the chemical space around this scaffold, with the aim of discovering next-generation herbicides with improved properties.
References
Application Notes and Protocols for the Crystallization of High-Purity 3-(4-Bromophenyl)-1,1-diethylurea
Abstract
This document provides detailed application notes and experimental protocols for obtaining high-purity crystals of 3-(4-Bromophenyl)-1,1-diethylurea, a substituted urea derivative of interest in pharmaceutical and materials science research. Three primary crystallization techniques are discussed: slow evaporation, cooling crystallization, and anti-solvent crystallization. The protocols are designed to be adaptable for optimization of crystal quality and yield. Comparative data on the expected outcomes of each technique is presented to guide the selection of the most appropriate method based on experimental goals.
Introduction
The purity and crystalline form of active pharmaceutical ingredients (APIs) and key intermediates are critical determinants of their physical and chemical properties, including stability, solubility, and bioavailability. This compound is a substituted aryl urea, a class of compounds with diverse biological activities. Achieving a high-purity, crystalline form of this compound is essential for its reliable characterization and use in further research and development.
Crystallization is a fundamental purification technique in chemistry, leveraging the differential solubility of a compound and its impurities in a given solvent system.[1][2] The selection of an appropriate crystallization method and solvent system is paramount for obtaining crystals of desired quality and yield.[3] This application note details three commonly employed and effective crystallization methods for organic compounds: slow evaporation, cooling crystallization, and anti-solvent crystallization.[4][5][6]
General Considerations for Crystallization
Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures and low solubility at lower temperatures. This allows for dissolution of the compound upon heating and subsequent precipitation upon cooling.[7]
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures. This allows for their separation from the desired compound.[8]
-
The solvent should be chemically inert and not react with the compound.[9]
-
The solvent should be sufficiently volatile to be easily removed from the purified crystals.[9]
-
For mixed solvent systems, the two solvents should be miscible. [8]
Based on the structure of this compound and solubility data for similar compounds, suitable solvents for screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[10] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.[10]
Achieving Supersaturation
Crystallization is initiated by creating a supersaturated solution, from which the excess solute can precipitate in an ordered crystalline lattice. The methods detailed in this document achieve supersaturation through different means:
-
Slow Evaporation: The concentration of the solute is gradually increased as the solvent evaporates.[11]
-
Anti-solvent Crystallization: The solubility of the solute is reduced by the addition of a second solvent (an anti-solvent) in which the compound is insoluble.[1]
Experimental Workflow
The general workflow for selecting and performing a crystallization experiment is outlined below.
Caption: Experimental workflow for the crystallization of this compound.
Experimental Protocols
Materials:
-
Impure this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Watch glasses
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Beakers
-
Graduated cylinders
-
Vacuum oven
Protocol 1: Slow Evaporation
This method is suitable for compounds that are thermally stable and not highly volatile. It often yields high-quality single crystals.[11]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve approximately 1.0 g of impure this compound in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature. Start with 10-15 mL of solvent and add more in small portions with stirring until the solid is completely dissolved.
-
Filtration (Optional): If insoluble impurities are present, filter the solution through a fluted filter paper into a clean Erlenmeyer flask.
-
Evaporation: Cover the mouth of the flask with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[11]
-
Crystal Growth: Place the flask in a location free from vibrations and allow the solvent to evaporate slowly over several days. Crystals should form as the solution becomes more concentrated.
-
Isolation: Once a suitable amount of crystals has formed, decant the remaining solvent (mother liquor) and collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Cooling Crystallization
-
Dissolution: In a 50 mL Erlenmeyer flask, add approximately 1.0 g of impure this compound and 15-20 mL of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the boiling point of the solvent.[9]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed on an insulating surface like a cork ring.[8]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.[1]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve approximately 1.0 g of impure this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., deionized water or hexane) dropwise with constant stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.[8]
-
Re-dissolution (Optional): If the solution becomes too cloudy, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for solubility.
-
Cooling: To improve the yield, the flask can be cooled in an ice bath after crystal formation at room temperature is complete.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" and "anti-solvent" in a ratio that favors low solubility, or with the pure anti-solvent if the crystals are completely insoluble in it.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the different crystallization techniques to facilitate comparison. Actual results will vary depending on the purity of the starting material and the specific experimental conditions.
| Parameter | Slow Evaporation (Ethanol) | Cooling Crystallization (Ethanol) | Anti-Solvent Crystallization (Ethanol/Water) |
| Starting Mass (g) | 1.00 | 1.00 | 1.00 |
| Final Mass (g) | 0.75 | 0.85 | 0.90 |
| Yield (%) | 75 | 85 | 90 |
| Purity (by HPLC, %) | >99.5 | >99.0 | >98.5 |
| Crystal Habit | Well-defined needles or prisms | Small to medium needles | Microcrystalline powder |
| Time Required | 2-7 days | 4-8 hours | 2-6 hours |
| Advantages | High-quality single crystals | Good yield and purity, relatively fast | High yield, rapid |
| Disadvantages | Slow, lower yield | May not be suitable for all compounds | May yield smaller crystals, potential for oiling out |
Logical Relationships in Crystallization
The success of a crystallization experiment depends on the interplay of several factors. The following diagram illustrates the key relationships.
Caption: Key factors and their relationships influencing crystallization outcomes.
Conclusion
The protocols provided in this application note offer a comprehensive guide for the purification of this compound by crystallization. The choice of technique will depend on the desired outcome, with slow evaporation being optimal for producing high-quality single crystals for analysis, while cooling and anti-solvent crystallization are generally more suited for bulk purification with higher yields. Researchers are encouraged to perform small-scale solvent screening and optimization of the chosen method to achieve the best results for their specific needs.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. unifr.ch [unifr.ch]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Crystallization process: how does crystallization work - MIRAI Intex GB | Mirai Intex [mirai-intex.com]
Application Notes and Protocols: Assessing the Enzyme Inhibitory Activity of 3-(4-Bromophenyl)-1,1-diethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-1,1-diethylurea is a urea-containing compound with potential inhibitory activity against soluble epoxide hydrolase (sEH). Urea-based compounds have been identified as a promising class of sEH inhibitors, which are of therapeutic interest for managing conditions such as hypertension and inflammation.[1] Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties.[1][2][3] Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects.
These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against human soluble epoxide hydrolase (sEH) using a fluorometric assay.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The results of such an analysis should be summarized as follows:
| Compound | Target Enzyme | Assay Type | Substrate | IC50 (nM) |
| This compound | Human sEH | Fluorometric | PHOME | Example: 150 |
| Positive Control (e.g., AUCB) | Human sEH | Fluorometric | PHOME | Example: 10 |
Note: The IC50 values are examples and need to be determined experimentally.
Experimental Protocols
In Vitro Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition
This protocol is adapted from commercially available sEH inhibitor screening kits and published research methodologies.[2][4][5][6][7][8]
Principle:
The assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH.[4][5][7] The enzymatic reaction yields a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified using a fluorescence plate reader. The presence of an sEH inhibitor, such as this compound, will result in a decreased rate of substrate hydrolysis and a corresponding reduction in fluorescence.
Materials and Reagents:
-
Human recombinant soluble epoxide hydrolase (sEH)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test compound: this compound
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea (NCND) or 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUCB))
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~330-360 nm and emission at ~460-465 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compound or positive control to the wells of a 96-well microplate. For the no-inhibitor control and blank wells, add 2 µL of DMSO.
-
Add 178 µL of sEH assay buffer to each well.
-
Add 10 µL of the human recombinant sEH enzyme solution to the wells containing the test compound, positive control, and no-inhibitor control. Do not add enzyme to the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the sEH substrate (PHOME) solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 330-360 nm and an emission wavelength of 460-465 nm.
-
Take kinetic readings every 1-2 minutes for a total of 20-30 minutes. Alternatively, an endpoint reading can be taken after a fixed time point.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: sEH metabolizes EETs to less active DHETs.
Experimental Workflow for sEH Inhibition Assay
Caption: Workflow for the fluorometric sEH inhibition assay.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice | PLOS One [journals.plos.org]
- 4. Sapphire North America [sapphire-usa.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 8. agilent.com [agilent.com]
The Indispensable Role of Brominated Compounds in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Brominated organic compounds are pivotal reagents and intermediates in the landscape of organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures. Their unique reactivity profile makes them indispensable in the pharmaceutical and fine chemical industries for forging critical carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for key transformations involving brominated compounds, highlighting their application in the synthesis of blockbuster drugs and other high-value molecules.
Application Notes
Brominated compounds serve as versatile building blocks in a myriad of synthetic transformations. The carbon-bromine bond, with its moderate bond dissociation energy and good leaving group ability, provides a reactive handle for a wide range of reactions.
Cross-Coupling Reactions: A Cornerstone of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, vinyl arenes, and alkynyl arenes, which are common motifs in pharmaceuticals. Aryl and vinyl bromides are frequently employed as electrophilic partners in these transformations due to their optimal balance of reactivity and stability.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Aryl bromides are highly effective substrates, offering high yields and broad functional group tolerance. This reaction is instrumental in the synthesis of numerous kinase inhibitors, which often feature complex biaryl structures.
-
Sonogashira Coupling: This powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide is crucial for the synthesis of conjugated enynes and arylalkynes. Aryl bromides are common starting materials for this reaction, which has been applied in the synthesis of various natural products and active pharmaceutical ingredients (APIs).
Grignard Reactions: A Classic Tool for Carbon-Carbon Bond Formation
The formation of Grignard reagents from organic bromides is a fundamental transformation in organic synthesis. The resulting organomagnesium compounds are potent nucleophiles, reacting with a wide array of electrophiles to form new carbon-carbon bonds. The synthesis of tertiary alcohols from ketones and aryl bromides is a classic example of the power of this reaction.
Bromination Reactions: Introducing Functionality
The introduction of a bromine atom into an organic molecule is a key step in many synthetic sequences. α-Bromination of carbonyl compounds, for instance, provides a versatile intermediate for subsequent nucleophilic substitution or elimination reactions, enabling the synthesis of a diverse range of functionalized molecules. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering high selectivity and ease of handling.
Mandatory Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Data Presentation
| Reaction Type | Brominated Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Grignard Reaction | Bromobenzene | Benzophenone | Mg, Ether; then H3O+ | 71-83 | [1][2] |
| α-Bromination | Acetophenone | N-Bromosuccinimide (NBS) | Acidic Al2O3, Methanol, Reflux | 89 | [3] |
| α-Bromination | Acetophenone | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid, Microwave | 95 | [4] |
| Suzuki-Miyaura Coupling | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4, Cs2CO3, Microwave | 69-78 | [5] |
| Sonogashira Coupling | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI, Et3N | 96 | [6] |
Experimental Protocols
Protocol 1: Grignard Synthesis of Triphenylmethanol
This protocol details the synthesis of triphenylmethanol from bromobenzene and benzophenone via a Grignard reaction.[1][2][7][8][9]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
6M Hydrochloric acid
-
Petroleum ether
-
2-Propanol
Procedure:
-
Grignard Reagent Formation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (0.24 g, 10 mmol). Add anhydrous diethyl ether (5 mL). In a separate vial, prepare a solution of bromobenzene (1.57 g, 10 mmol) in anhydrous diethyl ether (5 mL). Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: Cool the Grignard reagent solution to room temperature. In a separate flask, dissolve benzophenone (1.82 g, 10 mmol) in anhydrous diethyl ether (10 mL). Add the benzophenone solution dropwise to the Grignard reagent with stirring. A pink precipitate will form. Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 6M hydrochloric acid (20 mL) to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude triphenylmethanol by recrystallization from a minimal amount of hot 2-propanol. Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry to afford pure triphenylmethanol.
Expected Yield: 71-83%[1]
Protocol 2: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS)
This protocol describes the selective α-bromination of acetophenone using NBS and an acidic alumina catalyst.[3]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic aluminum oxide (Al2O3)
-
Methanol
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone (1.20 g, 10 mmol), acidic Al2O3 (0.12 g, 10% w/w), and methanol (20 mL).
-
Reaction: Heat the mixture to reflux. Add N-bromosuccinimide (2.14 g, 12 mmol) portion-wise over 10 minutes. Continue refluxing and monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (typically 1-2 hours), cool the reaction mixture to room temperature. Filter off the catalyst and wash it with a small amount of methanol.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain α-bromoacetophenone.
Expected Yield: 89%[3]
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole
This protocol outlines the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-1H-indazole with phenylboronic acid.[5]
Materials:
-
3-Bromo-1H-indazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 3-bromo-1H-indazole (197 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and Cs2CO3 (423 mg, 1.3 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 10-20 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 3-phenyl-1H-indazole.
Expected Yield: 69-78%[5]
Protocol 4: Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol details the Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene.[6][10]
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate [Pd(CF3COO)2]
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 2-amino-3-bromopyridine (173 mg, 1.0 mmol), Pd(CF3COO)2 (8.3 mg, 0.025 mmol), PPh3 (13.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-3-(phenylethynyl)pyridine.
Expected Yield: 96%[6]
Applications in Drug Synthesis
The strategic incorporation of bromine atoms is a key feature in the synthesis of numerous blockbuster drugs.
-
Atorvastatin (Lipitor®): The synthesis of this top-selling cholesterol-lowering drug has involved the use of brominated intermediates such as ethyl 2-bromo-2-(4-fluorophenyl)acetate .[4] This building block is crucial for the construction of the complex side chain of the molecule. Another key intermediate, 2-bromo-1-(4-fluorophenyl)-2-phenylethane , is utilized in Paal-Knorr pyrrole synthesis to construct the core heterocyclic ring of Atorvastatin.[11][12]
-
Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) is used to treat arthritis. The synthesis of celecoxib derivatives often employs ethyl α-bromoacetate for the construction of the thiazolidinone ring, a common pharmacophore.[13][14]
-
Kinase Inhibitors: Many small molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature complex heterocyclic scaffolds. The synthesis of these molecules heavily relies on cross-coupling reactions, where brominated heterocycles are key starting materials. Suzuki and Sonogashira couplings of brominated pyridines, pyrimidines, and indazoles are routinely used to build the intricate biaryl and aryl-alkynyl structures essential for their biological activity.
References
- 1. scribd.com [scribd.com]
- 2. odinity.com [odinity.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 12. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antibodies Specific to 3-(4-Bromophenyl)-1,1-diethylurea for Immunoassays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of antibodies specific to 3-(4-Bromophenyl)-1,1-diethylurea (BPDEU) and their application in immunoassays.
Introduction
This compound (BPDEU) is a small molecule for which specific and sensitive detection methods are crucial in various research and development areas. Immunoassays offer a rapid, high-throughput, and cost-effective approach for the quantification of such small molecules. The key to a successful immunoassay is the production of high-affinity and specific antibodies. This document outlines the essential steps for developing such antibodies and establishing a competitive enzyme-linked immunosorbent assay (ELISA) for BPDEU. The protocols provided are based on established methods for developing immunoassays for other small molecules, particularly other phenylurea compounds.[1][2]
Experimental Workflow Overview
The overall process for developing an immunoassay for BPDEU involves several key stages, from designing a suitable hapten to validating the final assay.
References
Application of 3-(4-Bromophenyl)-1,1-diethylurea as an Internal Standard in Mass Spectrometry: A Methodological Overview
Introduction
In the realm of quantitative analysis by mass spectrometry, the use of an appropriate internal standard is paramount for achieving accurate and reproducible results. An internal standard (IS) is a compound with a known concentration that is added to an unknown sample to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be chemically similar to the analyte of interest but chromatographically separable and possess a distinct mass-to-charge ratio (m/z) to avoid interference. This document explores the potential application of 3-(4-Bromophenyl)-1,1-diethylurea as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, particularly for the quantification of structurally related compounds such as phenylurea herbicides.
While specific, detailed application notes for this compound are not widely documented in publicly available literature, its structural characteristics—a substituted phenylurea core—make it a plausible candidate for use as an internal standard in the analysis of other phenylurea-based compounds. This application note provides a generalized framework and hypothetical protocols based on established analytical principles for its use.
Analyte Class: Phenylurea Herbicides
Phenylurea herbicides are a class of chemical compounds widely used in agriculture for weed control. Due to their potential environmental persistence and impact on human health, regulatory bodies worldwide mandate the monitoring of their residue levels in various matrices such as water, soil, and food products. Accurate quantification of these compounds is therefore of significant importance.
Principle of Internal Standardization
The fundamental principle behind using an internal standard is that it experiences similar losses and variations as the analyte during the entire analytical process. By adding a fixed amount of the IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratio normalization effectively cancels out procedural inconsistencies, leading to enhanced precision and accuracy.
Logical Workflow for Method Development
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1,1-diethylurea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(4-Bromophenyl)-1,1-diethylurea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various reaction parameters on yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: 4-Bromophenyl isocyanate is sensitive to moisture. Diethylamine can also degrade over time. 2. Presence of Moisture: Water reacts with 4-bromophenyl isocyanate to form 4-bromoaniline, which can then react with the isocyanate to form the symmetrical urea byproduct, 1,3-bis(4-bromophenyl)urea. 3. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products. | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the purity of the starting materials via appropriate analytical techniques (e.g., NMR, IR spectroscopy). 2. Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Stoichiometric Adjustments: Typically, a slight excess of the more volatile and easily removable diethylamine (e.g., 1.05-1.1 equivalents) is used to ensure complete consumption of the isocyanate. |
| Presence of a Major Side Product | 1. Symmetrical Urea Formation: As mentioned above, moisture leads to the formation of 1,3-bis(4-bromophenyl)urea. 2. Biuret Formation: The N-H group of the desired urea product can react with another molecule of 4-bromophenyl isocyanate, especially if the isocyanate is in large excess or at elevated temperatures. | 1. Rigorous Moisture Control: Dry solvents using appropriate drying agents and distill them before use. 2. Controlled Addition & Stoichiometry: Add the 4-bromophenyl isocyanate solution dropwise to the diethylamine solution to maintain a low concentration of the isocyanate. Avoid a large excess of the isocyanate. |
| Difficult Product Isolation/Purification | 1. Oily Product: The product may not crystallize easily if impurities are present. 2. Co-precipitation of Byproducts: Symmetrical urea, if formed, can be difficult to separate due to similar polarities. | 1. Purification Strategy: If direct crystallization fails, purify the crude product using column chromatography on silica gel. An appropriate eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent screen with small amounts of product can help identify the best solvent (e.g., ethanol/water, ethyl acetate/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and common method is the reaction of 4-bromophenyl isocyanate with diethylamine. This reaction is typically fast and proceeds with high selectivity under the right conditions.
Q2: Why are anhydrous conditions so critical for this reaction?
4-Bromophenyl isocyanate is highly reactive towards nucleophiles, including water. The reaction with water leads to the in-situ formation of 4-bromoaniline, which then competes with diethylamine in reacting with the remaining isocyanate. This side reaction produces the highly insoluble and often difficult-to-remove symmetrical urea byproduct, 1,3-bis(4-bromophenyl)urea, thereby reducing the yield of the desired product.
Q3: What is the ideal solvent for this synthesis?
Aprotic solvents are preferred to avoid reaction with the isocyanate. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and solubility of the product and byproducts.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the 4-bromophenyl isocyanate starting material should be visible at the beginning of the reaction and should disappear upon completion. The formation of the product can also be tracked.
Q5: What is the expected yield for this synthesis?
With proper control of reaction conditions, particularly moisture exclusion and correct stoichiometry, yields for the synthesis of N,N-disubstituted ureas from isocyanates and amines are often high, typically in the range of 85-95%.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the established reactivity of isocyanates with secondary amines.
Materials:
-
4-Bromophenyl isocyanate (1.0 eq)
-
Diethylamine (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (1.05 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the 4-bromophenyl isocyanate solution dropwise to the stirred diethylamine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the 4-bromophenyl isocyanate is completely consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is illustrative and based on general principles of urea synthesis.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Expected Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 90-95% | Good solubility for reactants and product. Easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 90-95% | Excellent solvent for this reaction. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 36.7 | 85-90% | Higher polarity can accelerate the reaction but may complicate work-up. |
| Toluene | 2.4 | 80-85% | Lower polarity may lead to slower reaction rates. |
Table 2: Effect of Stoichiometry on Reaction Yield
| Equivalents of Diethylamine | Expected Yield (%) | Potential Side Products |
| 1.0 | 85-90% | Possibility of unreacted isocyanate leading to biuret formation. |
| 1.05 | 90-95% | Optimal; slight excess of amine ensures full conversion of the isocyanate. |
| 1.2 | >95% | High yield, but excess amine needs to be removed. |
| < 1.0 | < 85% | Incomplete reaction and higher potential for biuret formation. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting common problems in urea synthesis reactions.
This guide provides troubleshooting advice and frequently asked questions for common problems encountered during urea synthesis in a laboratory setting, particularly for researchers in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: My urea synthesis reaction has a very low yield. What are the common causes?
A1: Low yields in urea synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reactants. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired urea. A common side reaction is the formation of biuret from the reaction of the newly formed urea with another isocyanate molecule. In the synthesis of unsymmetrical ureas, the formation of symmetrical ureas is a frequent issue.[2]
-
Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate to form a symmetrical urea, consuming your starting material. Therefore, using anhydrous solvents and inert atmospheric conditions (like nitrogen or argon) is critical.
-
Purity of Reagents: The purity of the starting materials, especially the amine and isocyanate (or its precursor), is vital. Impurities can interfere with the reaction or lead to the formation of side products.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like column chromatography or recrystallization.
Q2: I am trying to synthesize an unsymmetrical urea, but I am getting a mixture of products, including symmetrical ureas. How can I improve the selectivity?
A2: Formation of symmetrical ureas is a common challenge in the synthesis of unsymmetrical ureas. Here are some strategies to improve selectivity:
-
Controlled Addition of Reagents: Slowly adding the isocyanate to the amine solution can help to minimize the local excess of the isocyanate, which can react with the newly formed unsymmetrical urea to form a symmetrical one.
-
Choice of Synthetic Route: Some methods are inherently more selective. For instance, using carbamates or phosgene-free reagents like 1,1'-carbonyldiimidazole (CDI) can offer better control.[3][4] The order of addition when using reagents like CDI is also important to avoid the formation of symmetrical byproducts.[5]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by slowing down competing side reactions.
Q3: What are the best methods for purifying my synthesized urea derivative?
A3: The most common method for purifying solid urea derivatives is recrystallization.[6][7] The choice of solvent is crucial; an ideal solvent should dissolve the urea compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Common solvents for recrystallization of ureas include ethanol, isopropanol, and mixtures of solvents like ethyl acetate/hexane.[8] For non-crystalline or oily products, column chromatography on silica gel is a standard purification technique.
Q4: How can I monitor the progress of my urea synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] You can spot the reaction mixture alongside your starting amine and isocyanate (if stable) to observe the disappearance of the starting materials and the appearance of the product spot. HPLC is another powerful technique for monitoring the reaction, providing more quantitative data on the consumption of reactants and formation of products.[9][10][11]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor quality of reagents | Ensure starting materials are pure and dry. Use freshly opened solvents or ensure they are properly dried. |
| Reaction not initiated | Check if the reaction temperature is appropriate. Some reactions may require initial heating to overcome the activation energy. |
| Inactive catalyst (if applicable) | If using a catalyst, ensure it is active and has been stored correctly. |
| Incorrect stoichiometry | Re-verify the molar ratios of your reactants. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of biuret | This occurs when the formed urea reacts with excess isocyanate. Try adding the isocyanate in portions or use a slight excess of the amine. |
| Formation of symmetrical ureas (in unsymmetrical synthesis) | Slowly add the isocyanate to the amine. Consider alternative synthetic routes like using carbamates.[3][4] |
| Unreacted starting materials | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature. Purify the product using recrystallization or column chromatography. |
| Hydrolysis of isocyanate | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common laboratory-scale urea synthesis methods.
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isocyanate + Amine | Phenyl isocyanate + Aniline | Acetonitrile | 0 - 5 | 1 | 99 | [12] |
| Isocyanate + Amine (Aqueous) | Substituted isocyanate + Amine | Water | 5 | 0.5 | High | [13] |
| Phosgene-free (Carbonates) | Dimethyl carbonate + Diphenylamine | - | 130 | 7 | 80 | [14] |
| Phosgene-free (CDI) | 4-Methoxyphenethylamine + CDI, then 3-Methoxyphenethylamine | Water | 0 to RT | 5 | 67 | [8] |
| From Carboxylic Acid | Arylcarboxylic acid + DPPA/NaN3 | Toluene/Water | Reflux | 2-4 | 46-100 | [15] |
| From Amide (One-pot) | Primary amide + Oxalyl chloride, then Nucleophile | Dichloromethane | RT | - | 60-93 | [4] |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Urea from an Isocyanate and an Amine
This protocol describes the synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea.[8]
Materials:
-
4-Methoxyphenethylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
3-Methoxyphenethylamine
-
Water
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
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To a solution of 4-methoxyphenethylamine (1 mmol) in water at room temperature, stir the mixture at 0°C.
-
Add CDI (1.2 mmol) to the reaction mixture at the same temperature.
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Stir the reaction mixture at 0°C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the formation of the carbonylimidazolide intermediate is complete.
-
Add 3-methoxyphenethylamine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, filter the precipitate.
-
Wash the precipitate with cold water and dry.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to afford the pure unsymmetrical urea.
Protocol 2: Phosgene-Free Synthesis of a Symmetrical Urea from a Carboxylic Acid
This protocol provides a general method for synthesizing symmetrical ureas from carboxylic acids.[15]
Materials:
-
Arylcarboxylic acid
-
Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN3)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve the arylcarboxylic acid (1 mmol) in a mixture of toluene and water.
-
Add DPPA (1.1 mmol) or sodium azide (1.5 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Urea Synthesis
Caption: A logical workflow for troubleshooting low yields in urea synthesis reactions.
General Experimental Workflow for Urea Synthesis
Caption: A general experimental workflow for the synthesis and purification of urea derivatives.
Signaling Pathway: Common Urea Synthesis Routes
Caption: Common synthetic pathways to urea derivatives in a laboratory setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. LabXchange [labxchange.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 10. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 11. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 12. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 13. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Purification strategies for removing impurities from 3-(4-Bromophenyl)-1,1-diethylurea.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Bromophenyl)-1,1-diethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 4-bromophenyl isocyanate with diethylamine. Common impurities may include:
-
Unreacted Starting Materials: 4-bromophenyl isocyanate and diethylamine.
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Symmetrically Substituted Ureas: 1,3-bis(4-bromophenyl)urea, which can form if water is present, reacting with the isocyanate.
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Side-Reaction Products: Impurities may also arise from the degradation of starting materials or products, especially if the reaction is performed at elevated temperatures.
Q2: What are the recommended general strategies for purifying crude this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when the desired compound is a crystalline solid.
-
Column chromatography is a more powerful technique for separating the desired product from significant quantities of impurities, especially those with similar polarities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for substituted ureas include ethanol, methanol, and ethyl acetate. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent (mobile phase) is too polar or not polar enough. | Optimize the eluent system using TLC first. A good starting point for substituted ureas is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio to achieve good separation on the TLC plate. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. |
| Cracking or channeling of the stationary phase (silica gel or alumina). | Improper packing of the column. | Ensure the stationary phase is packed uniformly. "Wet" packing (slurry packing) is generally preferred over "dry" packing to avoid air bubbles and channels. |
| Broad or tailing bands. | The sample was loaded in a solvent that is too polar, or the column was overloaded. | Dissolve the sample in a minimal amount of a non-polar solvent before loading it onto the column. Ensure the amount of crude material is appropriate for the column size (typically a 20:1 to 50:1 ratio of stationary phase to crude product by weight). |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For a compound similar in structure, 1-(3-Bromophenyl)-3-[3-(4-isobutylphenyl)propanoyl]thiourea, recrystallization from ethanol has been reported.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A good separation is typically achieved when the desired compound has an Rf value of 0.2-0.4. A common mobile phase for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a flat, uniform bed. Add a layer of sand on top to prevent disturbance when adding the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: A decision tree for selecting a purification strategy.
This workflow starts with an initial purity assessment using TLC, guiding the researcher to either a simpler recrystallization or a more rigorous column chromatography based on the complexity of the impurity profile.
Signaling Pathway of Impurity Formation (Hypothetical)
The following diagram illustrates a potential pathway for the formation of a common impurity, 1,3-bis(4-bromophenyl)urea, during the synthesis.
Caption: Formation of a symmetrical urea impurity.
This diagram shows how the presence of water can lead to the hydrolysis of the isocyanate starting material to form an amine, which can then react with another molecule of the isocyanate to produce the undesired symmetrical urea byproduct.
References
Optimizing reaction conditions for the synthesis of N,N-diethylureas.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethylureas.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N-diethylureas, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my N,N-diethylurea synthesis unexpectedly low?
Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or mechanical losses during workup and purification.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Side Product Formation: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. For instance, when using phosgene or its surrogates, side reactions with moisture can occur. Ensure all reagents and solvents are dry.
-
Sub-optimal Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed when using phosgene or its surrogates.
-
Inefficient Purification: Significant amounts of product may be lost during the purification process. Re-evaluate your extraction and chromatography conditions.
Question: I am observing significant amounts of symmetrical urea byproducts. How can I minimize their formation?
Answer: The formation of symmetrical ureas, such as 1,1,3,3-tetraethylurea from diethylamine, is a common issue.
-
Controlled Reagent Addition: Slow, dropwise addition of the carbonyl source (e.g., phosgene, triphosgene, or an isocyanate) to the amine solution at a low temperature can minimize the formation of symmetrical byproducts. This helps to ensure that the amine is always in excess at the point of reaction.
-
Choice of Carbonyl Source: Some carbonylating agents are more prone to forming symmetrical byproducts than others. Using a less reactive source or a protecting group strategy might be beneficial.
Question: My final product is difficult to purify. What are some effective purification strategies?
Answer: The purification of N,N-diethylureas can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: If the starting amine is still present, an acidic wash (e.g., with dilute HCl) can be used to protonate and remove it into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-diethylureas?
A1: The most prevalent methods involve the reaction of diethylamine with a carbonyl source. Common carbonyl sources include phosgene and its safer surrogates like triphosgene and diphosgene, as well as carbamoyl chlorides, isocyanates, and carbonyldiimidazole (CDI). The reaction of diethylamine with urea in the presence of a catalyst is another viable, more environmentally friendly route.
Q2: What are the safety precautions I should take when working with phosgene or its substitutes like triphosgene?
A2: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene. All manipulations involving these reagents must be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a neutralization solution (e.g., aqueous ammonia) readily available in case of spills.
Q3: Can I use a different base instead of an excess of diethylamine?
A3: Yes, a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be used as an acid scavenger to neutralize the HCl generated during the reaction. This can be advantageous if you want to use a precise stoichiometry of diethylamine.
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethylurea from Diethylamine and Triphosgene
This protocol describes a common method for the synthesis of N,N-diethylurea using triphosgene as a phosgene surrogate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve triphosgene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred diethylamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of N,N-Diethylurea from Diethylamine and Urea
This protocol outlines a more environmentally benign approach to N,N-diethylurea synthesis.
-
Reaction Setup: In a sealed reaction vessel, combine urea (1.0 equivalent), diethylamine (2.5 equivalents), and a suitable catalyst (e.g., a Lewis acid like zinc acetate, 0.1 equivalents).
-
Reaction: Heat the mixture to 150-180 °C and stir for 4-6 hours. The reaction should be carried out in a closed system to prevent the escape of the volatile amine.
-
Workup: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Purification: Filter the mixture to remove any insoluble catalyst. The filtrate can be washed with water to remove any unreacted urea. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for N,N-Diethylurea Synthesis
| Method | Carbonyl Source | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triphosgene | 2.2 | - | DCM | 0 to RT | 12-16 | 85-95 |
| 2 | Urea | 2.5 | - | None | 150-180 | 4-6 | 70-85 |
| 3 | Ethyl Isocyanate | 1.0 | 1.1 (TEA) | THF | RT | 2-4 | >95 |
| 4 | CDI | 1.1 | - | Acetonitrile | RT | 6-8 | 80-90 |
Visualizations
Caption: A troubleshooting workflow for low yield or impure product in N,N-diethylurea synthesis.
Caption: A general experimental workflow for the synthesis of N,N-diethylureas.
Overcoming solubility issues of 3-(4-Bromophenyl)-1,1-diethylurea in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3-(4-Bromophenyl)-1,1-diethylurea in aqueous buffers.
Frequently Asked Questions (FAQs)
1. What is the expected aqueous solubility of this compound?
2. I am observing precipitation of this compound when I add it to my aqueous buffer. What are the initial steps to troubleshoot this?
Precipitation upon addition to an aqueous buffer is a common issue with poorly soluble compounds. Here are the initial troubleshooting steps:
-
Ensure Complete Dissolution in a Co-solvent First: Before adding the compound to your aqueous buffer, ensure it is fully dissolved in a minimal amount of a water-miscible organic co-solvent.
-
Slow Addition with Vigorous Stirring: Add the co-solvent stock solution dropwise to the aqueous buffer while stirring vigorously. This helps to prevent localized high concentrations that can lead to immediate precipitation.
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Gentle Warming: Gently warming the buffer (e.g., to 37°C) can sometimes aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.
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pH Adjustment: The solubility of urea derivatives can be influenced by pH.[][5][6] Experiment with adjusting the pH of your buffer to see if it improves solubility.
3. What are the recommended methods for significantly enhancing the aqueous solubility of this compound for in vitro assays?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[7][8][9] The choice of method will depend on the specific experimental requirements. Commonly used approaches include:
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Co-solvents: Utilizing a water-miscible organic solvent to first dissolve the compound.[10][11][12][13]
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Cyclodextrin Inclusion Complexes: Encapsulating the compound within cyclodextrin molecules to increase its apparent solubility.[14][15][16][17]
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Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.[7][18][19][20][21]
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[22][23][24][25]
Below is a troubleshooting workflow to guide you through these options.
Caption: Troubleshooting workflow for solubility enhancement.
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution Over Time
Possible Cause: The initial concentration exceeds the thermodynamic solubility in the final buffer composition, even with a co-solvent.
Solutions:
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Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: Gradually increase the percentage of the co-solvent in your final buffer. Be mindful of the tolerance of your biological system to the co-solvent.
-
Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes that can stabilize the compound in solution and prevent precipitation.[14][15][16]
| Method | Typical Starting Concentration of Co-solvent | Maximum Recommended Concentration | Notes |
| DMSO | 0.1% (v/v) | 1% (v/v) | Check cell line/protein tolerance. |
| Ethanol | 0.5% (v/v) | 2% (v/v) | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 1% (v/v) | 5% (v/v) | Generally well-tolerated by many biological systems. |
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Incomplete or variable dissolution of the compound stock solution.
Solutions:
-
Standardize Stock Solution Preparation: Ensure your stock solution of this compound is prepared consistently each time. Use a vortex mixer and/or sonication to ensure complete dissolution.
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Prepare Fresh Stock Solutions: Avoid using old stock solutions, as the compound may have precipitated out over time. It is best practice to prepare fresh stock solutions for each experiment.
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Filter Sterilize Stock Solutions: After complete dissolution in the organic solvent, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
Experimental Protocols
Protocol 1: Co-solvent Method for Solubility Enhancement
This protocol describes the use of a co-solvent to dissolve this compound for subsequent dilution in an aqueous buffer.
Caption: Workflow for the co-solvent solubility method.
Methodology:
-
Prepare a Stock Solution: Accurately weigh 2.71 mg of this compound (MW: 271.15 g/mol ) and dissolve it in 1 mL of 100% DMSO to make a 10 mM stock solution.
-
Ensure Complete Dissolution: Vortex the stock solution for 1-2 minutes. If particulates are still visible, sonicate the solution for 5-10 minutes in a water bath.
-
Dilution into Aqueous Buffer: While vigorously stirring your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your experimental system (typically <1%).
Protocol 2: Cyclodextrin Inclusion Complex Method
This protocol details the use of cyclodextrins to improve the aqueous solubility of this compound.[14][15]
Methodology:
-
Prepare a Cyclodextrin Solution: Prepare a 100 mM solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer.
-
Add the Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Determine Concentration: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
| Cyclodextrin Type | Potential Solubility Enhancement (Hypothetical) | Notes |
| α-Cyclodextrin | 2-5 fold | Smaller cavity size, may not be optimal. |
| β-Cyclodextrin | 10-50 fold | Commonly used, but has lower aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin | 50-200 fold | Higher aqueous solubility and generally better for this application.[17] |
| Sulfobutylether-β-cyclodextrin | 100-500 fold | Often provides the highest solubility enhancement due to its charged nature. |
Protocol 3: Solid Dispersion Preparation by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to improve the dissolution rate and solubility of this compound.[7][18]
Methodology:
-
Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask.[18][20] A common starting drug-to-carrier ratio is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Dissolution Testing: The resulting powder can then be directly dissolved in an aqueous buffer for your experiments.
| Carrier Polymer | Typical Drug:Polymer Ratio (w/w) | Expected Outcome |
| PVP K30 | 1:1 to 1:10 | Forms an amorphous dispersion, often leading to rapid dissolution.[19] |
| PEG 6000 | 1:1 to 1:10 | A crystalline carrier that can improve wettability and dissolution.[18] |
| HPMC | 1:1 to 1:5 | Can also inhibit recrystallization of the amorphous drug. |
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will be dependent on the specific requirements of your experimental system.
References
- 1. PubChemLite - this compound (C11H15BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. 25434-09-7|this compound|BLD Pharm [bldpharm.com]
- 3. Bromuron (Ref: FL 173) [sitem.herts.ac.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. US5234466A - Lowering of the pH of textile processing solutions by adding urea sulfate as a pH adjusting agent - Google Patents [patents.google.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijpbr.in [ijpbr.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. humapub.com [humapub.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jopcr.com [jopcr.com]
- 20. jddtonline.info [jddtonline.info]
- 21. japsonline.com [japsonline.com]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of byproducts in 3-(4-Bromophenyl)-1,1-diethylurea synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1,1-diethylurea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and straightforward method for synthesizing this compound is the reaction of 4-bromophenyl isocyanate with diethylamine. The isocyanate acts as an electrophile, and the amine acts as a nucleophile, leading to the formation of the urea linkage. The reaction is typically carried out in an inert solvent at room temperature.
Q2: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. The most common ones include:
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N,N'-bis(4-bromophenyl)urea: This symmetrical urea can form if the 4-bromophenyl isocyanate reacts with trace amounts of water to form 4-bromoaniline, which then reacts with another molecule of 4-bromophenyl isocyanate.
-
N-(4-bromophenyl)urea: This byproduct can arise from the reaction of 4-bromophenyl isocyanate with water present in the solvent or reagents.
-
Biurets: These can form from the reaction of the desired product, this compound, with an additional molecule of 4-bromophenyl isocyanate, especially if an excess of the isocyanate is used or if the reaction temperature is elevated.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, it is crucial to:
-
Use anhydrous solvents and reagents to prevent the hydrolysis of 4-bromophenyl isocyanate.
-
Maintain a strict stoichiometry, typically a 1:1 molar ratio of 4-bromophenyl isocyanate to diethylamine. A slight excess of the amine can sometimes be used to ensure complete consumption of the isocyanate.
-
Control the reaction temperature. The reaction is typically exothermic, and running it at room temperature or even cooling it can help prevent side reactions.
-
Add the isocyanate solution slowly to the amine solution to maintain a low concentration of the isocyanate and reduce the likelihood of self-reaction or reaction with the product.
Q4: What are the recommended analytical techniques for identifying and characterizing the product and byproducts?
The following techniques are essential for the analysis of the reaction mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide fragmentation patterns for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and assessing the purity of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the urea carbonyl group and other functional groups.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure a 1:1 molar ratio of reactants. - Extend the reaction time. - Gently warm the reaction mixture if no product is forming at room temperature, but monitor for byproduct formation. |
| Loss of product during workup or purification. | - Optimize the extraction and purification procedures. - Use a different recrystallization solvent or chromatographic conditions. | |
| Presence of a significant amount of N,N'-bis(4-bromophenyl)urea | Moisture in the reaction. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 4-bromoaniline. | - Ensure the purity of the 4-bromophenyl isocyanate starting material. | |
| Presence of N-(4-bromophenyl)urea | Reaction of 4-bromophenyl isocyanate with water. | - Implement the same precautions as for minimizing N,N'-bis(4-bromophenyl)urea formation (use of anhydrous conditions). |
| Formation of a high molecular weight, insoluble material (potential biuret) | Excess 4-bromophenyl isocyanate. | - Use a slight excess of diethylamine to ensure all the isocyanate is consumed. |
| High reaction temperature. | - Maintain the reaction at room temperature or below. | |
| Product discoloration (yellowing) | Impurities in starting materials or solvent. | - Use purified reagents and solvents. |
| Air oxidation. | - Perform the reaction under an inert atmosphere. |
Experimental Protocols
General Synthesis of this compound
Materials:
-
4-Bromophenyl isocyanate
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diethylamine (1.0 equivalent) in the anhydrous solvent.
-
In a separate dry flask, prepare a solution of 4-bromophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the 4-bromophenyl isocyanate solution to the stirred diethylamine solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Product and Potential Byproducts
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm) | Expected Mass Spectrum (m/z) |
| This compound | Br-C₆H₄-NH-C(O)N(CH₂CH₃)₂ | C₁₁H₁₅BrN₂O | 271.15 | -CH₂- : ~3.3 (q), -CH₃ : ~1.2 (t), Aromatic-H : 7.3-7.5 (m), NH : ~6.5 (s) | [M]⁺: 270/272, [M+H]⁺: 271/273 |
| N,N'-bis(4-bromophenyl)urea | Br-C₆H₄-NH-C(O)NH-C₆H₄-Br | C₁₃H₁₀Br₂N₂O | 370.04 | Aromatic-H : ~7.4 (d), ~7.5 (d), NH : ~8.7 (s) | [M]⁺: 368/370/372, [M+H]⁺: 369/371/373 |
| N-(4-bromophenyl)urea | Br-C₆H₄-NH-C(O)NH₂ | C₇H₇BrN₂O | 215.05 | Aromatic-H : 7.3-7.4 (m), NH : ~8.7 (s), NH₂ : ~5.9 (s)[1] | [M]⁺: 214/216, [M+H]⁺: 215/217 |
Note: Expected NMR shifts are estimations based on typical values for similar structures and may vary depending on the solvent and instrument.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Methods for preventing the degradation of 3-(4-Bromophenyl)-1,1-diethylurea during storage.
This technical support center provides guidance on the proper storage, handling, and troubleshooting for 3-(4-Bromophenyl)-1,1-diethylurea to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place.[1] Specifically, the compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For extended storage, maintaining a controlled temperature, such as refrigeration (2-8°C), is advisable, as suggested by the need for cold-chain transportation.[2]
Q2: What are the primary causes of degradation for this compound?
A2: Phenylurea herbicides, the class to which this compound belongs, are susceptible to several degradation pathways, including:
-
Photodegradation: Exposure to sunlight or UV irradiation can induce degradation.[3][4]
-
Hydrolysis: The urea functional group can undergo hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The compound may be susceptible to oxidative degradation.[5]
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Microbial Degradation: In non-sterile environments, microorganisms can metabolize phenylurea herbicides.[6]
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is limited, general best practices for substituted ureas suggest avoiding strong oxidizing agents, strong acids, and strong bases. Store away from incompatible materials to prevent chemical reactions that could lead to degradation.[1]
Q4: What are the expected degradation products of this compound?
A4: Based on the degradation pathways of similar phenylurea herbicides, potential degradation products could include N-dealkylation products (loss of one or both ethyl groups), hydroxylation of the bromophenyl ring, and cleavage of the urea bond to form 4-bromoaniline.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions to minimize hydrolytic degradation.
-
Storage of Solutions: Store stock solutions at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Confirm Concentration: Re-confirm the concentration of the stock solution using a validated analytical method, such as RP-HPLC, before use.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Possible Cause: Onset of degradation during sample preparation or analysis.
-
Troubleshooting Steps:
-
Minimize Sample Processing Time: Reduce the time between sample preparation and analysis to a minimum.
-
Control Temperature: Keep samples cool during processing and in the autosampler to slow down potential degradation.
-
pH of Mobile Phase: If using HPLC, ensure the pH of the mobile phase is compatible with the compound's stability. For phenylureas, a neutral to slightly acidic pH is often preferred.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. This will help in confirming if the unknown peaks correspond to degradation products.
-
Stability Data Summary
The following table summarizes general stability data for phenylurea herbicides under various stress conditions. This information can be used as a guideline for handling this compound.
| Stress Condition | Typical Phenylurea Herbicide Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to low stability | Cleavage of the urea bond, formation of corresponding aniline |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderate to low stability | Cleavage of the urea bond, formation of corresponding aniline |
| Oxidative (e.g., 3% H₂O₂) | Variable stability | Hydroxylation of the aromatic ring, N-dealkylation |
| Photolytic (UV or Sunlight Exposure) | Low stability | Ring hydroxylation, N-dealkylation, photoproducts |
| Thermal (e.g., >60°C) | Generally stable in solid form at moderate temperatures, but degradation can occur in solution | N-dealkylation, cleavage of urea bond |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in a sealed vial, protected from light.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The PDA detector can be used to compare the UV spectra of the parent compound and the new peaks to assess peak purity.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting guide for HPLC analysis of halogenated organic compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of halogenated organic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My peaks for halogenated aromatic compounds are tailing. What are the likely causes and how can I fix this?
A: Peak tailing for halogenated aromatic compounds is a common issue, often stemming from secondary interactions between the analytes and the stationary phase.[1][2]
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Cause 1: Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with polar halogenated compounds, leading to tailing.[1][2][3]
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, minimizing these interactions.[4]
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Use End-Capped Columns: Employ columns with end-capping to block residual silanol groups.[1][3]
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High-Purity Silica: Utilize columns packed with high-purity silica to reduce the number of available silanol groups.
-
-
-
Cause 2: Inappropriate Column Chemistry: A standard C18 column may not be optimal for all halogenated compounds due to their unique electronic properties.
-
Solution:
-
PFP (Pentafluorophenyl) Columns: These columns are highly recommended for separating halogenated compounds as they offer alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.
-
Phenyl-Hexyl or Cyano Columns: These can also provide different selectivity for aromatic and halogenated analytes.
-
-
-
Cause 3: Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[4][5]
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Solution: Dilute your sample or reduce the injection volume.[4]
-
-
Cause 4: Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: I am observing peak fronting for my fluorinated pharmaceutical compounds. What could be the reason?
A: Peak fronting is less common than tailing but can occur under specific conditions.
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Cause 1: Poor Sample Solubility: The analyte may be precipitating at the head of the column if the mobile phase is not a good solvent for it.
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Solution: Ensure your sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. Consider using a weaker injection solvent.
-
-
Cause 2: Column Collapse: This is a more severe issue where the stationary phase bed is compromised. This can sometimes be induced by using an incompatible solvent or extreme pressure changes.
-
Solution: Replace the column and ensure that the mobile phase and operating conditions are within the manufacturer's recommendations for the column.
-
-
Cause 3: Overloading: Similar to peak tailing, injecting too much sample can also lead to fronting.[2]
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 2: Poor Resolution and Selectivity
Q3: I am struggling to separate isomers of halogenated compounds. What strategies can I employ to improve resolution?
A: Separating halogenated isomers can be challenging due to their similar physical and chemical properties.
-
Strategy 1: Optimize Column Chemistry:
-
PFP (Pentafluorophenyl) Columns: These are often the first choice for isomer separations of halogenated compounds due to their unique selectivity mechanisms.
-
Phenyl Columns: Phenyl-based columns can also provide enhanced pi-pi interactions, aiding in the separation of aromatic isomers.[6]
-
-
Strategy 2: Mobile Phase Optimization:
-
Solvent Choice: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. For fluorinated compounds, using a fluorinated eluent like trifluoroethanol with a standard C8 column can improve separation.[7]
-
Additives: The use of additives can sometimes improve peak shape and, consequently, resolution.
-
-
Strategy 3: Temperature Optimization:
-
Increase Temperature: Running the column at a higher temperature (e.g., 45°C) can improve efficiency and may enhance the separation of some halogenated isomers.[7]
-
-
Strategy 4: Gradient Elution: A shallow gradient can help to better separate closely eluting peaks.
Q4: My resolution between two halogenated pesticides is decreasing over time. What should I investigate?
A: A gradual loss of resolution often points to column degradation or contamination.
-
Cause 1: Column Contamination: Strongly retained sample components can accumulate at the head of the column, leading to a loss of efficiency.
-
Solution:
-
Use a Guard Column: A guard column will protect your analytical column from strongly retained impurities.[6]
-
Column Flushing: Flush the column with a strong solvent to remove contaminants.
-
-
-
Cause 2: Column Degradation: The bonded phase of the column can degrade over time, especially when using aggressive mobile phases (high or low pH).
-
Solution: Replace the column and ensure the mobile phase pH is within the column's recommended operating range.
-
-
Cause 3: Void Formation: A void at the column inlet can lead to band broadening and loss of resolution.
-
Solution: This usually requires column replacement. To prevent this, avoid sudden pressure shocks.
-
Quantitative Data Summary
The following table provides a summary of typical HPLC parameters used for the analysis of various halogenated organic compounds. This data is intended as a starting point for method development.
| Compound Class | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection |
| Chlorinated Pesticides | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (gradient) | 1.0 - 1.5 | UV @ 220-230 nm |
| Brominated Flame Retardants (BFRs) | C18 or PFP (150 x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water (gradient) | 1.0 | UV-DAD or MS |
| Fluorinated Pharmaceuticals | PFP or C8 (150 x 4.6 mm, 3.5 µm) | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroethanol/Water | 1.0 | UV or MS |
| Chlorinated Phenols | C18 (150 x 4.6 mm, 5 µm) | Methanol/Acidified Water (e.g., with phosphoric acid) | 1.0 | UV @ 280 nm |
| Polychlorinated Biphenyls (PCBs) | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (gradient) | 1.5 | UV @ 254 nm |
Experimental Protocols
Protocol 1: Analysis of Brominated Flame Retardants (BFRs) in Plastics
-
Sample Preparation:
-
Cut the plastic sample into small pieces (approx. 1-2 mm).
-
Accurately weigh about 0.5 g of the sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., a mixture of toluene and acetone).
-
Extract the BFRs using ultrasonic-assisted extraction for 30 minutes.[8]
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: PFP (Pentafluorophenyl) column (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-DAD, monitor at 230 nm and 254 nm.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of halogenated organic compounds.
Caption: Troubleshooting workflow for HPLC analysis.
This guide provides a foundational framework for addressing common issues in the HPLC analysis of halogenated organic compounds. For more complex problems, consulting detailed instrument manuals and application notes from column and instrument manufacturers is recommended.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing the mobile phase for better separation of phenylurea compounds in RP-HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of phenylurea compounds using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of phenylurea compounds.
Problem: Poor resolution between phenylurea peaks.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | The organic modifier (acetonitrile or methanol) to aqueous phase ratio is critical. For a mixture of phenylurea herbicides including diuron and linuron, a mobile phase of methanol:water 60:40 (v/v) with the pH adjusted to 4.6 with phosphoric acid has been shown to provide good resolution.[1][2] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[3] For many phenylurea herbicides, adjusting the mobile phase to a slightly acidic pH can improve separation. For instance, a pH of 4.6 has been used successfully for a mixture of herbicides including diuron and linuron.[1][2] |
| Isocratic Elution is Insufficient | For complex mixtures of phenylurea compounds with a wide range of polarities, isocratic elution may not provide adequate separation. In such cases, a gradient elution, where the mobile phase composition is changed during the run, can significantly improve resolution.[4][5] An acetonitrile-water gradient is commonly used for the separation of multiple phenylurea herbicides.[4][5] |
| Suboptimal Flow Rate | A flow rate of 1.0 mL/min is a good starting point for many phenylurea separations.[6][7] Deviating significantly from the optimal flow rate can lead to band broadening and decreased resolution. |
Problem: Peak Tailing for Phenylurea Compounds.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | Phenylurea compounds, particularly those with basic properties, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[8] Using a modern, well-endcapped C18 column can minimize these interactions. Alternatively, adding a small amount of a competing base to the mobile phase or operating at a lower pH can help to protonate the silanols and reduce unwanted interactions.[9] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of a phenylurea compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[10] Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem: Peak Fronting for Phenylurea Compounds.
| Potential Cause | Suggested Solution |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting.[3][11][12][13][14] Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[3][11] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[13] This can be caused by pressure shocks or operating outside the column's recommended pH range. Replacing the column is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating a mixture of phenylurea compounds like diuron, linuron, and monuron?
A good starting point for separating common phenylurea herbicides is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. For example, a mobile phase of 60:40 acetonitrile-water has been used successfully.[6][7] Another effective mobile phase is methanol:water at a 60:40 (v/v) ratio, with the pH adjusted to 4.6 using phosphoric acid.[1][2]
Q2: Should I use isocratic or gradient elution for my phenylurea analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.[15]
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where the phenylurea compounds have similar retention times.[16][17]
-
Gradient elution , where the mobile phase strength is increased during the run, is generally preferred for complex mixtures containing multiple phenylurea compounds with a wide range of polarities.[4][5] This is because it can provide better resolution and shorter analysis times for all compounds in the mixture.[15]
Q3: How does the pH of the mobile phase affect the separation of phenylurea compounds?
The pH of the mobile phase is a critical parameter for achieving good separation of phenylurea compounds, as many of them can be ionized.[3] Changing the pH can alter the retention time and selectivity of these compounds. For many phenylurea herbicides, a slightly acidic mobile phase (e.g., pH 3-5) can improve peak shape and resolution by suppressing the ionization of acidic silanol groups on the column and ensuring the analytes are in a consistent protonation state.[2]
Q4: What type of column is best suited for phenylurea separation?
A C18 reversed-phase column is the most commonly used and generally the most suitable choice for the separation of phenylurea compounds.[4][5][6][7] Modern, high-purity silica columns with good end-capping are recommended to minimize peak tailing caused by interactions with residual silanol groups.
Q5: What are the typical detection wavelengths for phenylurea compounds?
Phenylurea compounds have strong UV absorbance. Common detection wavelengths are in the range of 210 nm to 254 nm. A diode array detector (DAD) can be beneficial to monitor multiple wavelengths simultaneously and to check for peak purity. Specific examples include detection at 210 nm for a mixture of five phenylurea herbicides and 245 nm for another set of phenylurea pesticides.[6][16]
Data Presentation
Table 1: Example Isocratic HPLC Conditions for Phenylurea Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm | Acclaim C18 RP, 250 mm × 4.6 mm, 5-μm |
| Mobile Phase | 50:50 (v/v) Acetonitrile and 0.025 M Potassium Phosphate Buffer (pH 2.5)[16] | 60:40 (v/v) Acetonitrile and Water[6][7] |
| Flow Rate | 2.0 mL/min[16] | 1.0 mL/min[6][7] |
| Temperature | 30 °C[16] | Ambient[7] |
| Detection | UV at 245 nm[16] | UV at 210 nm[6][7] |
Table 2: Example Gradient HPLC Conditions for Phenylurea Separation
| Parameter | Condition |
| Column | C18 Supelcosil LC-18, 25 cm × 4.6 mm, 5 μm[5] |
| Mobile Phase | Acetonitrile-water gradient from 10% to 70% acetonitrile over 20 minutes[5] |
| Flow Rate | 1.5 mL/min[5] |
| Temperature | 20 °C[5] |
| Detection | Diode Array Detector (DAD) at 245 nm[5] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for the Determination of Five Phenylurea Herbicides
This protocol is based on a method for the analysis of metoxuron, monuron, diuron, metazachlor, and linuron.[6][7]
-
System Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of each phenylurea herbicide in a suitable solvent like methanol or acetonitrile at a concentration of 1000 ppm.
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 1-10 ppm).
-
-
Sample Preparation (for water samples):
-
Filter the water sample through a 0.45 µm filter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to pre-concentrate the analytes.[6]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks based on the retention times of the standards.
-
Quantify the analytes by comparing the peak areas of the samples to the peak areas of the standards.
-
Mandatory Visualization
Caption: Workflow for optimizing the mobile phase in RP-HPLC for phenylurea compounds.
Caption: A troubleshooting guide for addressing peak tailing in phenylurea analysis.
Caption: Decision tree for selecting between isocratic and gradient elution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. acdlabs.com [acdlabs.com]
- 14. support.waters.com [support.waters.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. Chromatogram Detail [sigmaaldrich.com]
- 17. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
How to minimize corrosion in reactors during urea synthesis.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting procedures to minimize corrosion during urea synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of corrosion in urea synthesis reactors? A1: The primary corrosive agent in the urea synthesis process is the intermediate compound, ammonium carbamate.[1] This compound is formed from the reaction of ammonia (NH₃) and carbon dioxide (CO₂) at high pressures and temperatures and is highly aggressive towards many metals.[1][2] The high acidity of the process can lead to general thinning of materials like carbon steel, with corrosion rates sometimes exceeding 1000 mm/year.[3][4]
Q2: Why is the controlled addition of oxygen necessary in the reactor? A2: Oxygen is added as a passivating agent to protect stainless steel surfaces.[5] It allows for the formation and maintenance of a stable, protective chromium-oxide layer on the steel.[4] In the absence of sufficient oxygen, stainless steels lose their passive protection and are subject to "active corrosion," which can occur at extremely high rates.[5][6] For example, 316L-UG stainless steel can experience corrosion rates of up to 100 mm/year in an active state.[4]
Q3: What are the most common materials used for constructing or lining urea reactors? A3: Due to the harsh environment, specific corrosion-resistant materials are required. Common choices include:
-
316L Urea Grade (316L-UG): A modified stainless steel that has historically been a workhorse for conventional plants.[3]
-
Austenitic Stainless Steel (e.g., 25-22-2 / 2RE69): A higher-alloyed steel designed for more severe service conditions and better corrosion resistance than 316L-UG.[3][7]
-
Duplex Stainless Steels (e.g., DP28W™, Safurex®): These materials offer excellent resistance to carbamate corrosion and have strong passivation properties, reducing the amount of passivation air required.[1][3]
-
Zirconium and Titanium: These metals form a very stable protective oxide layer and do not require passivation air.[4][8] They are highly resistant but are also more expensive.[1][4]
Q4: What is the difference between "active" and "passive" corrosion? A4:
-
Passive Corrosion: This is a state where the metal surface is protected by a thin, stable oxide film. With sufficient oxygen, stainless steel corrodes at a very low, predictable rate, typically between 0.01 and 0.15 mm per year for 316L-UG.[4]
-
Active Corrosion: This occurs when the protective passive layer is damaged or cannot form due to a lack of oxygen.[4] The corrosion rate accelerates dramatically and cannot be reversed online. Once active corrosion begins, a plant shutdown for re-passivation is necessary.[4]
Troubleshooting Guide
Q1: Our experiments show accelerated corrosion. What are the first parameters to check? A1: The first and most critical parameter to verify is the oxygen supply. An insufficient oxygen level is a primary cause of the shift from passive to active corrosion.[9] Ensure that the oxygen (typically supplied as air in the CO₂ feed) is maintained at the recommended level for your material of construction, usually between 0.4 - 0.6 volume percentage.[3][4] Additionally, review the operating temperature, as even a 10°C rise can double the corrosion rate.[1][9]
Q2: We have detected a leak in the high-pressure section. What is the immediate course of action? A2: Any leak in the high-pressure synthesis section is critical and poses a significant safety risk. Leaking ammonium carbamate is extremely corrosive to the carbon steel components often used for external structural support, such as bolts and flanges.[10] It is strongly recommended to shut down the plant to address the leak safely. A leak indicates that corrosion has already breached the liner, and continued operation can lead to catastrophic failure.[10]
Q3: Corrosion appears to be concentrated near welds and fittings. What could be the cause? A3: This is likely due to issues in the heat-affected zone (HAZ) or crevice corrosion.
-
HAZ Corrosion: Improper welding techniques or handling can make the areas around welds more susceptible to corrosion, even in corrosion-resistant alloys like duplex stainless steel.[3]
-
Crevice Corrosion: Crevices in flange connections or dead zones in piping can trap carbamate solution.[10] Oxygen in these trapped areas gets depleted, leading to highly localized and aggressive active corrosion.[9][10] This highlights the importance of equipment design that avoids tight crevices and ensures good flow.
Q4: How does the NH₃ to CO₂ ratio impact corrosion? A4: The molar ratio of ammonia to carbon dioxide is an important process parameter. A significant excess of ammonia is typically used to ensure a high conversion of CO₂.[3] Higher ammonia ratios tend to make the process less aggressive towards the materials of construction.[3]
Materials and Data
Quantitative data is crucial for understanding material performance and predicting reactor lifetime.
Table 1: Typical Corrosion Rates of Materials in Urea Synthesis Environments
| Material | Condition | Typical Corrosion Rate (mm/year) |
| Carbon Steel | Active (Direct Carbamate Contact) | >25 to >1000[3][4] |
| 316L-UG Stainless Steel | Passive (Sufficient O₂) | 0.01 - 0.15[4] |
| 316L-UG Stainless Steel | Active (Insufficient O₂) | up to 100[4] |
| Titanium | Passive | ~0.01[11] |
| Zirconium | Passive | (Highly resistant, does not require passivation air)[8] |
Table 2: Effect of Dissolved Oxygen on Corrosion Rates of Stainless Steels in Urea Solution[6]
| O₂ Concentration (ppm) | ASTM 316L Corrosion Rate (mm/year) | State | ASTM 310MoLN (25-22-2) Corrosion Rate (mm/year) | State |
| 0.5 | 30 - 40 | Active | 10 | Active |
| 1 | 30 - 40 | Active | 10 | Active |
| 3 | 30 - 40 | Active | 0.03 | Passive |
| 5 | 0.12 | Passive | 0.03 | Passive |
| 7.3 | 0.12 | Passive | 0.03 | Passive |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reactor Passivation at Startup
This protocol outlines a general methodology for establishing the protective passive layer on stainless steel reactor linings.
-
Pre-Startup Inspection: Ensure the reactor's internal surfaces are free from contaminants, especially iron particles, chlorides, and organic residues. Clean surfaces are essential for uniform passivation.
-
System Inerting: Purge the reactor and associated high-pressure equipment with an inert gas like nitrogen to remove residual air and moisture.
-
Introduction of Feed: Begin feeding ammonia (NH₃) and carbon dioxide (CO₂) into the reactor according to the specific process startup sequence.
-
Oxygen Injection: Introduce the passivating agent (typically air) into the CO₂ feed stream before or simultaneously with the CO₂ feed. The oxygen concentration must be established and stable before reaching corrosive operating conditions. A typical target is 0.4-0.6% by volume in the CO₂.[4]
-
Controlled Ramp-Up: Gradually increase the reactor temperature and pressure to the target operating conditions. Avoid rapid temperature changes.
-
Hold and Stabilize: Maintain the reactor at operating conditions for a specified period to ensure the complete formation of a stable passive layer across all internal surfaces.
-
Verification: Monitor process parameters closely. A stable operating condition with no signs of abnormal activity indicates successful passivation.
Protocol 2: Methodology for Corrosion Rate Monitoring via Coupon Testing
-
Coupon Preparation: Prepare and weigh several test coupons of the same material as the reactor liner. Record the precise weight and surface area of each coupon.
-
Installation: Install the coupons in a specially designed rack that is placed inside the reactor. The rack should position coupons in both the liquid and vapor phases to assess corrosion in different environments.
-
Exposure: Expose the coupons to the reactor's operating environment for a predetermined experimental period (e.g., 500 or 1000 hours).
-
Retrieval and Cleaning: After the exposure period, carefully retrieve the coupons during a scheduled shutdown. Clean the coupons according to standard procedures (e.g., ASTM G1) to remove any surface deposits without removing the base metal.
-
Final Weighing: Dry and re-weigh the cleaned coupons.
-
Calculation: Calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (Weight Loss [g] * 8.76 x 10⁴) / (Surface Area [cm²] * Material Density [g/cm³] * Exposure Time [hours])
Visualizations
The following diagrams illustrate key logical workflows and mechanisms related to corrosion control.
References
- 1. emersonautomationexperts.com [emersonautomationexperts.com]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. bakerrisk.com [bakerrisk.com]
- 4. bakerrisk.com [bakerrisk.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. Stainless steels in high pressure synthesis sections of urea plants - Stainless Steel World [stainless-steel-world.net]
- 7. Case study: SCC in urea plant - Stainless Steel World [stainless-steel-world.net]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. scribd.com [scribd.com]
- 10. stamicarbon.com [stamicarbon.com]
- 11. ureaknowhow.com [ureaknowhow.com]
Technical Support Center: Scaling Up Production of 3-(4-Bromophenyl)-1,1-diethylurea
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Bromophenyl)-1,1-diethylurea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful production.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-001 | Low or No Product Yield | 1. Inactive 4-bromophenyl isocyanate due to moisture exposure. 2. Incomplete reaction. 3. Loss of product during workup or purification. | 1. Use freshly opened or properly stored 4-bromophenyl isocyanate. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider gentle heating (e.g., to 40-50 °C) or extending the reaction time. 3. Optimize the extraction and purification steps. Minimize the number of transfers and ensure the chosen recrystallization solvent provides good recovery. |
| TS-002 | Formation of White Precipitate (Symmetrical Urea By-product) | 1. Presence of water in the reaction mixture, leading to the hydrolysis of 4-bromophenyl isocyanate to 4-bromoaniline, which then reacts with another molecule of the isocyanate to form 1,3-bis(4-bromophenyl)urea. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Conduct the reaction under a dry, inert atmosphere. |
| TS-003 | Product Contamination with Starting Material | 1. Incorrect stoichiometry (insufficient diethylamine). 2. Reaction not driven to completion. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of diethylamine to ensure complete consumption of the isocyanate. 2. Increase reaction time or apply gentle heating as monitored by TLC or HPLC. |
| TS-004 | Difficulty in Product Purification/Oily Product | 1. Presence of unreacted starting materials or by-products. 2. Inappropriate recrystallization solvent. | 1. Ensure the reaction has gone to completion. Consider a pre-purification wash of the crude product. 2. Perform solvent screening for recrystallization. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can be effective. |
| TS-005 | Exothermic Reaction Leading to Poor Control on a Larger Scale | 1. The reaction between isocyanates and amines is typically exothermic. Rapid addition of reagents on a larger scale can lead to a rapid temperature increase. | 1. Add the diethylamine solution dropwise to the 4-bromophenyl isocyanate solution, especially during scale-up. 2. Use an ice bath to maintain the reaction temperature at or below room temperature during the addition. 3. Ensure efficient stirring to dissipate heat evenly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the reaction of 4-bromophenyl isocyanate with diethylamine in an inert solvent.[1]
Q2: What are the critical parameters to control during the reaction?
A2: The most critical parameters are:
-
Moisture Control: Isocyanates are highly reactive towards water, which can lead to the formation of undesired symmetrical urea by-products. All reagents and equipment must be dry, and the reaction should be performed under an inert atmosphere.
-
Temperature: The reaction is exothermic. For larger scale reactions, controlling the temperature by slow addition of the amine and external cooling is important to prevent side reactions.
-
Stoichiometry: A slight excess of diethylamine is often used to ensure the complete conversion of the isocyanate.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction is the formation of the symmetrical urea, 1,3-bis(4-bromophenyl)urea, due to the presence of moisture. At elevated temperatures, further reaction of the product with the isocyanate to form biuret structures is possible, though less common under typical synthesis conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. A spot for 4-bromophenyl isocyanate should be visible at the beginning and should diminish as the reaction proceeds, with the concurrent appearance of the product spot. HPLC can also be used for more quantitative monitoring.
Q5: What is a suitable solvent for this reaction?
A5: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[1]
Q6: How is the product typically purified?
A6: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the laboratory-scale synthesis.
Materials:
-
4-Bromophenyl isocyanate
-
Diethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous THF.
-
In a separate flask, prepare a solution of diethylamine (1.05 equivalents) in anhydrous THF.
-
Transfer the diethylamine solution to the dropping funnel.
-
Cool the flask containing the isocyanate solution in an ice bath.
-
Add the diethylamine solution dropwise to the stirred isocyanate solution over a period of 15-30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC until the 4-bromophenyl isocyanate is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
| Parameter | Value |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (post-recrystallization) | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-(4-Bromophenyl)-1,1-diethylurea Following ICH Q2(R1) Guidelines
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(4-Bromophenyl)-1,1-diethylurea. The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is suitable for its intended purpose in a quality control environment.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals involved in pharmaceutical analysis.
Proposed Analytical Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[4][5] For a compound like this compound, a substituted phenylurea, an RP-HPLC method using a C18 column is a robust choice.[6][7]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation Parameters and Results
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][8] The validation was performed according to the ICH Q2(R1) guideline, which outlines specific parameters to be evaluated.[1][2]
Table 1: Summary of Validation Data for the RP-HPLC Method
| Validation Parameter | Observed Result | ICH Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] |
| Linearity (Range) | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Level (80 µg/mL) | 99.5% (RSD: 0.8%) | Mean recovery of 98.0% to 102.0%.[9][10] |
| 100% Level (100 µg/mL) | 100.3% (RSD: 0.6%) | |
| 120% Level (120 µg/mL) | 101.2% (RSD: 0.7%) | |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | 0.75% | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | 1.10% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 3:1.[11] |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1.[11] |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Method's capacity to remain unaffected by small, deliberate variations in parameters.[3] |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods could be considered. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| RP-HPLC-UV | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Robust, reproducible, widely available, good for routine QC.[4][5] | Moderate sensitivity, may require derivatization for some compounds. | Excellent. Well-suited for quantification in drug substance and drug product. |
| UPLC-MS | Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer. | Very high sensitivity and specificity, fast analysis times. | Higher equipment cost and complexity. | Very Good. Ideal for impurity profiling or bioanalytical studies requiring low detection limits. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; phenylureas can degrade at high temperatures.[12] | Poor. The compound is likely not volatile enough and may degrade, requiring derivatization.[7] |
| Titrimetry | Quantitative chemical reaction. | Low cost, high precision for pure substances. | Non-specific, requires larger sample amounts, not suitable for complex mixtures. | Limited. Potentially usable for assay of the pure bulk drug substance but not for formulations or impurity testing. |
Experimental Protocols
Detailed protocols are essential for ensuring the reproducibility of the validation process.
Specificity:
-
Prepare a blank sample (diluent only) and a placebo sample (formulation matrix without the active ingredient).
-
Inject these samples into the HPLC system.
-
Analyze the chromatograms to confirm that there are no interfering peaks at the retention time of this compound.
-
For forced degradation, expose the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze to ensure separation from degradation products.[3][8]
Linearity:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning the desired range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis to determine the correlation coefficient (r²).
Accuracy:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
The mean recovery should fall within the acceptance criteria.[10][11]
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio of the response.[11]
-
Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[11][13]
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Examples include changing the mobile phase composition (e.g., Acetonitrile:Water 62:38), flow rate (e.g., 0.9 mL/min), or column temperature (e.g., 28°C).
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).
Visualized Workflows and Relationships
To clarify the validation process, the following diagrams illustrate the overall workflow and the logical connections between the different validation parameters.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
- 11. pharmtech.com [pharmtech.com]
- 12. research.uniupo.it [research.uniupo.it]
- 13. actascientific.com [actascientific.com]
Comparative analysis of the biological activity of different substituted phenylureas.
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylureas are a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their efficacy as herbicides, anticancer agents, kinase inhibitors, antimicrobials, and insecticides, supported by experimental data and detailed protocols.
Herbicidal Activity: Potent Inhibitors of Photosynthesis
Substituted phenylureas are widely utilized as herbicides due to their potent inhibition of photosynthesis.[1][2] Their primary mechanism of action involves blocking the electron transport chain in Photosystem II (PSII).[2] By binding to the D1 protein in the PSII complex, these compounds prevent the binding of plastoquinone, thereby halting ATP and NADPH production, which are essential for carbon fixation. This disruption leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death.
Comparative Herbicidal Activity of Common Phenylureas:
| Compound | Target Organism | IC50/EC50 | Reference |
| Diuron | Chlorella kessleri | Stronger inhibition than isoproturon and ioxynil | [3] |
| Isoproturon | Chlorella kessleri | Weaker inhibition than diuron | [3] |
| Linuron | Chlorella kessleri | Similar inhibition pattern to diuron | [3] |
| Chlorotoluron | Not Specified | General PSII inhibitor | [4] |
| Monuron | Not Specified | General PSII inhibitor | [5] |
Experimental Protocol: Photosystem II Inhibition Assay
This protocol outlines a general method for assessing the inhibition of Photosystem II by phenylurea herbicides using isolated chloroplasts.
Materials:
-
Spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA)
-
Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Substituted phenylurea compounds dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at a low speed to pellet intact chloroplasts. Resuspend the pellet in a small volume of assay buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
Assay Preparation: In a cuvette, mix the assay buffer, DCPIP solution, and the chloroplast suspension.
-
Inhibitor Addition: Add varying concentrations of the substituted phenylurea compound to the cuvettes. Include a control with solvent only.
-
Measurement: Expose the cuvettes to a light source and measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of DCPIP reduction is a measure of PSII activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the phenylurea compound and determine the IC50 value.
Workflow for Photosystem II Inhibition Assay:
Caption: Workflow of the Photosystem II inhibition assay.
Anticancer Activity: Targeting Key Signaling Pathways
Several substituted phenylureas have demonstrated significant anticancer activity by inhibiting various protein kinases involved in tumor growth and proliferation. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.
Signaling Pathways Targeted by Phenylurea Anticancer Agents:
Many phenylurea derivatives, including Sorafenib, target the RAF/MEK/ERK signaling pathway , which is frequently hyperactivated in cancer. By inhibiting RAF kinases (such as B-RAF), these compounds block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the RAF/MEK/ERK pathway by phenylureas.
Another critical target is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels) that tumors need to grow. Phenylurea inhibitors of VEGFR-2 block the downstream signaling cascade, thereby inhibiting angiogenesis and starving the tumor of nutrients and oxygen.
References
- 1. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 3-(4-Bromophenyl)-1,1-diethylurea and Other Urea-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-(4-Bromophenyl)-1,1-diethylurea with other commercially available urea-based compounds. The data presented is crucial for the development of specific immunoassays and for understanding the potential for off-target effects in drug discovery. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely cross-reactivity based on comprehensive data from structurally analogous phenylurea herbicides.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several common urea-based herbicides as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the concentration of the compound that causes 50% inhibition (IC50) of the antibody-antigen reaction. A lower IC50 value indicates a higher binding affinity and therefore greater cross-reactivity with the antibody raised against a specific urea compound (in this case, likely an immunogen structurally similar to diuron or fluometuron).
| Compound | Chemical Structure | Assay Type | IC50 (µg/L) | Cross-Reactivity (%) |
| Fluometuron | 3-(3-(Trifluoromethyl)phenyl)-1,1-dimethylurea | Competitive ELISA | 1.67 | 100 |
| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Competitive ELISA | 11.61 | 14.4 |
| Fenuron | 1,1-Dimethyl-3-phenylurea | Competitive ELISA | 11.61 | 14.3 |
| Monuron | 3-(4-Chlorophenyl)-1,1-dimethylurea | Competitive ELISA | 13.93 | 12.0 |
| Chlortoluron | 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea | Competitive ELISA | 23.32 | 7.2 |
| Metoxuron | 3-(3-Chloro-4-methoxyphenyl)-1,1-dimethylurea | Competitive ELISA | 42.71 | 3.9 |
| This compound (Predicted) | This compound | Competitive ELISA | N/A | Moderate to High (Predicted) |
Data for fluometuron and its cross-reactants are adapted from a study by Zhang et al. (2018).[1] The cross-reactivity is calculated relative to fluometuron.
Note on this compound: Direct IC50 and cross-reactivity data for this compound were not available in the reviewed literature. However, based on its structural similarity to monuron (a 4-chlorophenyl urea) and the high cross-reactivity observed among phenylurea compounds with halogen substitutions at the para position of the phenyl ring, a moderate to high cross-reactivity is predicted in immunoassays developed for other phenylureas. The diethyl substitution on the urea nitrogen, as opposed to the dimethyl substitution in the other listed compounds, may influence the binding affinity and would require experimental verification.
Experimental Protocols
The following is a representative protocol for a competitive indirect ELISA, a common method for determining the cross-reactivity of small molecules like urea-based compounds.
Objective: To determine the concentration of various urea-based compounds that inhibit the binding of a specific antibody to a plate-coated antigen conjugate by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Antigen-protein conjugate (e.g., a urea hapten conjugated to Bovine Serum Albumin - BSA)
-
Primary antibody specific for the target urea compound
-
Standard solutions of this compound and other urea-based compounds
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the antigen-protein conjugate in Coating Buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block any non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard urea compounds (including this compound) in a separate plate.
-
Add a fixed concentration of the primary antibody to each well containing the diluted standards.
-
Transfer 100 µL of the antibody-standard mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1 hour at 37°C. During this incubation, the free urea compounds in the solution will compete with the coated antigen for binding to the primary antibody.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration. The IC50 value is determined as the concentration of the compound that results in a 50% reduction in the maximum absorbance. Cross-reactivity is calculated as: (IC50 of the target compound / IC50 of the cross-reacting compound) x 100%.
Visualizations
The following diagrams illustrate the experimental workflow for the competitive ELISA and a relevant signaling pathway often targeted by urea-based compounds in a drug development context.
Caption: Experimental workflow for a competitive indirect ELISA.
References
Structure-activity relationship (SAR) studies of 3-(4-Bromophenyl)-1,1-diethylurea analogs.
Tabular Summary of Structure-Activity Relationships (Hypothetical Framework)
Due to the absence of specific experimental data for 3-(4-Bromophenyl)-1,1-diethylurea analogs, the following table is presented as a hypothetical framework for a future SAR study. This table illustrates how quantitative data, such as IC50 values for anticancer activity, could be structured to facilitate comparison. The compounds listed are hypothetical and are intended to guide the design of a focused analog series.
| Compound ID | R1 (Phenyl Substitution) | R2, R3 (Amine Substitution) | IC50 (µM) vs. Cancer Cell Line X | Notes on Activity |
| Parent | 4-Br | Ethyl, Ethyl | Data Not Available | Baseline compound. |
| Analog 1 | 4-Cl | Ethyl, Ethyl | Data Not Available | Compare effect of halogen substitution. |
| Analog 2 | 4-F | Ethyl, Ethyl | Data Not Available | Evaluate impact of electronegativity. |
| Analog 3 | 4-CH3 | Ethyl, Ethyl | Data Not Available | Assess effect of electron-donating group. |
| Analog 4 | 4-OCH3 | Ethyl, Ethyl | Data Not Available | Study influence of larger electron-donating group. |
| Analog 5 | 4-NO2 | Ethyl, Ethyl | Data Not Available | Determine effect of strong electron-withdrawing group. |
| Analog 6 | 3-Br | Ethyl, Ethyl | Data Not Available | Investigate positional isomerism of halogen. |
| Analog 7 | 4-Br | Methyl, Methyl | Data Not Available | Evaluate impact of smaller alkyl groups on amine. |
| Analog 8 | 4-Br | Propyl, Propyl | Data Not Available | Assess influence of larger alkyl groups on amine. |
| Analog 9 | 4-Br | H, Phenyl | Data Not Available | Explore effect of aryl substitution on amine. |
Experimental Protocols for Future SAR Studies
To generate the data proposed in the hypothetical table, the following experimental protocols would be essential.
General Synthesis of this compound Analogs
The synthesis of the target analogs would typically involve the reaction of a substituted phenyl isocyanate with a secondary amine.
Workflow for Synthesis:
Caption: General synthetic workflow for producing 3-aryl-1,1-dialkylurea analogs.
Materials and Methods: A solution of the appropriately substituted aniline in a suitable solvent (e.g., toluene) would be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate the corresponding phenyl isocyanate in situ or as an isolated intermediate. The resulting isocyanate would then be treated with the desired secondary amine (e.g., diethylamine, dimethylamine) to yield the target urea analog. The crude product would be purified by recrystallization or column chromatography. The structure and purity of the final compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow for MTT Assay:
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Procedure: Cancer cells would be seeded in 96-well microplates at a specific density and allowed to adhere overnight. The cells would then be treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT reagent would be added to each well, and the plates would be incubated further to allow for the formation of formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), would then be added to dissolve the formazan crystals. The absorbance of each well would be measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
While no specific signaling pathways have been elucidated for this compound, related diaryl urea compounds, such as sorafenib, are known to be multi-kinase inhibitors. A potential mechanism of action for novel phenylurea analogs could involve the inhibition of key kinases in cancer cell signaling pathways.
Hypothetical Signaling Pathway Inhibition:
Caption: A potential mechanism of action for phenylurea analogs involving the inhibition of key signaling pathways in cancer.
Further research, including kinase profiling assays and western blot analysis, would be necessary to identify the specific molecular targets and elucidate the precise mechanism of action for any newly synthesized analogs of this compound.
In Vitro vs. In Vivo Correlation of 3-(4-Bromophenyl)-1,1-diethylurea Activity: A Comparative Guide
Disclaimer: Specific experimental data on the in vitro and in vivo correlation for 3-(4-Bromophenyl)-1,1-diethylurea is not extensively available in publicly accessible scientific literature. This guide therefore presents a representative comparison based on common experimental methodologies and plausible hypothetical data for a compound of this class, designed to illustrate the principles of in vitro-in vivo correlation (IVIVC) for researchers, scientists, and drug development professionals.
The correlation between in vitro activity and in vivo efficacy is a critical aspect of the drug discovery and development process. Understanding this relationship for novel compounds such as this compound, a substituted phenylurea, is essential for predicting clinical outcomes and optimizing therapeutic strategies. Phenylurea derivatives have been investigated for a range of biological activities, and this guide provides a framework for evaluating the translational potential of such compounds from the laboratory bench to preclinical models.
Quantitative Data Summary
To illustrate a typical in vitro-in vivo correlation, the following tables present hypothetical data for a representative phenylurea compound, hereafter referred to as "Compound X" (structurally analogous to this compound).
Table 1: In Vitro Activity of Compound X
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |
| Enzyme Inhibition | Kinase Y | IC₅₀ | 0.5 µM |
| Cell Proliferation | Cancer Cell Line Z | GI₅₀ | 2.5 µM |
| Cytokine Release | Human PBMCs | IC₅₀ (for IL-6) | 1.8 µM |
| Receptor Binding | Receptor A | Kᵢ | 0.8 µM |
Table 2: In Vivo Efficacy of Compound X in a Xenograft Mouse Model
| Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Plasma Concentration (Cₘₐₓ) |
| 10 | Oral | 25% | 1.2 µM |
| 30 | Oral | 55% | 4.8 µM |
| 100 | Oral | 85% | 15.2 µM |
| 30 | Intraperitoneal | 70% | 9.5 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key experiments cited in the tables above.
In Vitro Enzyme Inhibition Assay (Kinase Y)
-
Reagents and Materials: Recombinant human Kinase Y, ATP, substrate peptide, Compound X, kinase buffer, and a detection reagent.
-
Procedure:
-
A solution of Compound X is prepared in DMSO and serially diluted.
-
Kinase Y, the substrate peptide, and Compound X are incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with Cancer Cell Line Z.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. Compound X is administered daily via the specified route (oral gavage or intraperitoneal injection) at the indicated doses.
-
Monitoring: Tumor volume and body weight are measured at regular intervals.
-
Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after the final dose to determine the plasma concentration of Compound X.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a phenylurea derivative like Compound X, based on the known mechanisms of similar compounds that often involve kinase inhibition.
Experimental Workflow
This diagram outlines the typical workflow for correlating the in vitro and in vivo activity of a novel compound.
Head-to-head comparison of different synthetic routes for 3-(4-Bromophenyl)-1,1-diethylurea.
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to 3-(4-Bromophenyl)-1,1-diethylurea, a key intermediate in various pharmaceutical and agrochemical research endeavors.
This comparison delves into the experimental data, protocols, and overall efficiency of two distinct synthetic strategies: the direct reaction of 4-bromophenyl isocyanate with diethylamine, and a classical approach involving the reaction of 4-bromoaniline with a phosgene equivalent. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, this guide aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Isocyanate Method | Route 2: Aniline/Phosgene Equivalent Method |
| Starting Materials | 4-Bromophenyl isocyanate, Diethylamine | 4-Bromoaniline, Triphosgene (or other phosgene equivalent), Diethylamine |
| Reaction Steps | One-step | Typically a one-pot, two-step process |
| Typical Yield | High to excellent (>90%) | Good to high (70-90%) |
| Reaction Time | Short (minutes to a few hours) | Longer (several hours) |
| Reaction Conditions | Mild, often at room temperature | Requires careful control of temperature, especially during the initial phosgenation step |
| Reagent Handling | 4-Bromophenyl isocyanate is moisture-sensitive and a lachrymator | Triphosgene is a safer alternative to phosgene gas but still requires careful handling due to its toxicity and reactivity. |
| Byproducts | Minimal | Triethylamine hydrochloride is a common byproduct that needs to be removed. |
| Purification | Often simple filtration and washing | Typically requires aqueous work-up and may necessitate column chromatography for high purity. |
Visualizing the Synthetic Pathways
To illustrate the chemical transformations involved in each route, the following diagrams have been generated.
Caption: Route 1: Synthesis via the isocyanate method.
Caption: Route 2: Synthesis via the aniline/phosgene equivalent method.
Experimental Protocols
Route 1: Synthesis from 4-Bromophenyl Isocyanate and Diethylamine
This method represents the most direct approach to this compound. The reaction is typically rapid and high-yielding.
Materials:
-
4-Bromophenyl isocyanate (1.0 eq)
-
Diethylamine (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Diethyl ether)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenyl isocyanate in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add diethylamine to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting material, followed by drying under vacuum. Recrystallization can be performed if higher purity is required.
Expected Yield: >95%
Route 2: Synthesis from 4-Bromoaniline and Triphosgene (Phosgene Equivalent)
Materials:
-
4-Bromoaniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.2 eq)
-
Diethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and under an inert atmosphere, dissolve 4-bromoaniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred 4-bromoaniline solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours to ensure the formation of the in-situ generated isocyanate or carbamoyl chloride intermediate.
-
Slowly add diethylamine to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 75-85%
Head-to-Head Performance Analysis
| Feature | Route 1: Isocyanate Method | Route 2: Aniline/Phosgene Equivalent Method | Analysis |
| Yield & Purity | Typically yields are very high (>95%) and the product often precipitates in high purity, sometimes requiring minimal further purification. | Yields are generally good (75-85%), but the reaction is more prone to side products, often necessitating chromatographic purification to achieve high purity. | For high-throughput synthesis or when maximizing yield and purity with minimal purification is critical, the isocyanate route is superior. |
| Simplicity & Time | A straightforward one-step reaction that is typically complete within a few hours. | A multi-step, one-pot procedure that requires more careful control of reaction conditions and a longer overall reaction time. | The isocyanate method is significantly simpler and faster, making it more suitable for rapid synthesis. |
| Cost & Availability | 4-Bromophenyl isocyanate can be more expensive and may have a shorter shelf-life due to its moisture sensitivity. | 4-Bromoaniline and triphosgene are generally more readily available and cost-effective starting materials. | For large-scale synthesis where cost is a major factor, the aniline/phosgene equivalent route may be more economical, despite the lower yield and additional purification steps. |
| Safety & Handling | 4-Bromophenyl isocyanate is a lachrymator and is moisture sensitive, requiring handling in a fume hood and under inert atmosphere. | Triphosgene is a toxic solid and must be handled with extreme care in a well-ventilated fume hood. The reaction also generates triethylamine hydrochloride as a byproduct. | Both routes involve hazardous chemicals, but the handling of triphosgene in the second route requires more stringent safety precautions. |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route 1, the isocyanate method, is the preferred choice for its simplicity, high yield, and the high purity of the resulting product, which often requires minimal purification. This makes it an ideal choice for laboratory-scale synthesis and for applications where speed and efficiency are paramount.
Route 2, utilizing 4-bromoaniline and a phosgene equivalent like triphosgene, offers a cost-effective alternative, particularly for larger-scale production where the starting material costs are a significant consideration. However, this route is more complex, requires more stringent safety protocols for handling triphosgene, and typically results in lower yields that necessitate more extensive purification.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and the importance of factors such as cost, time, and purity. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this compound.
A Comparative Guide to the Bioassay Validation for Measuring the Potency of 3-(4-Bromophenyl)-1,1-diethylurea
This guide provides a comprehensive framework for the validation of a bioassay to determine the potency of 3-(4-Bromophenyl)-1,1-diethylurea. Given its structural similarity to other phenylurea compounds, a plausible mechanism of action is the inhibition of Photosystem II (PSII), a key complex in photosynthesis. This guide outlines a chlorophyll fluorescence-based bioassay for potency measurement and compares the hypothetical performance of this compound with established PSII inhibitors, Diuron and Isoproturon. The experimental protocols and validation parameters detailed herein are aligned with industry best practices to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Hypothesized Mechanism of Action: Inhibition of Photosystem II
Phenylurea-based compounds are well-documented inhibitors of the photosynthetic electron transport chain.[1][2] They typically function by binding to the D1 protein of the Photosystem II complex, thereby blocking the electron flow from quinone A (QA) to quinone B (QB).[3][4] This interruption of the electron transport chain leads to a cessation of photosynthesis and the generation of reactive oxygen species, ultimately causing cellular damage.[2] The proposed bioassay leverages this mechanism to quantify the inhibitory potential, or potency, of this compound.
Comparative Potency Analysis
The potency of this compound is evaluated by determining its half-maximal inhibitory concentration (IC50) and comparing it to the known potencies of Diuron and Isoproturon. The IC50 value represents the concentration of the inhibitor required to reduce the photosynthetic activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the comparative potency data, with the values for this compound being hypothetical for illustrative purposes.
| Compound | Chemical Class | Target | Bioassay Method | IC50 (µM) |
| This compound | Phenylurea | Photosystem II | Chlorophyll Fluorescence | 0.085 |
| Diuron | Phenylurea | Photosystem II | Chlorophyll Fluorescence | 0.042[5] |
| Isoproturon | Phenylurea | Photosystem II | Chlorophyll Fluorescence | 0.150 |
Experimental Protocols
A detailed methodology for the bioassay is crucial for reproducibility and validation.
1. Bioassay for PSII Inhibition using Chlorophyll Fluorescence
This protocol is adapted from established methods for testing PSII herbicides.[5][6][7]
-
Test System: Isolated thylakoid membranes from spinach (Spinacia oleracea) or a synchronized culture of a green alga such as Chlamydomonas reinhardtii.
-
Reagents and Materials:
-
Test compounds (this compound, Diuron, Isoproturon) dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl).
-
96-well microplates with clear bottoms.
-
Pulse Amplitude Modulated (PAM) fluorometer.
-
-
Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer. Include a solvent control (buffer with the same concentration of DMSO as the highest test concentration) and a negative control (buffer only).
-
Add the algal suspension or isolated thylakoids to each well of the 96-well plate.
-
Add the different concentrations of the test compounds to the respective wells.
-
Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Measure the chlorophyll fluorescence using a PAM fluorometer. The key parameter to measure is the effective quantum yield of PSII (ΦPSII or Y(II)).
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).
-
2. Bioassay Validation Protocol
The validation of the bioassay should be conducted in accordance with established guidelines, such as those provided by the FDA for bioanalytical methods, adapted for an in vitro assay.[8][9]
-
Specificity and Selectivity:
-
Objective: To demonstrate that the assay response is due to the inhibition of PSII by the analyte and not by other components in the sample matrix.
-
Procedure:
-
Analyze blank matrix samples (assay buffer without the test compound) to ensure no signal interferes with the measurement.
-
Test structurally related but inactive compounds to confirm they do not produce a response in the assay.
-
-
-
Linearity and Range:
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Procedure:
-
Prepare a series of at least five concentrations of the test compound spanning the expected IC50 value.
-
Perform the assay in replicate (e.g., n=3) for each concentration.
-
Plot the response (percent inhibition) versus the log of the concentration. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.
-
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the assay range.
-
Analyze the QC samples in replicate (e.g., n=5) against a calibration curve.
-
The mean value should be within a specified percentage (e.g., ±15%) of the nominal value.
-
-
-
Precision:
-
Objective: To assess the degree of scatter in the data under the same conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Procedure:
-
Repeatability: Analyze replicates (e.g., n=5) of the QC samples (low, medium, high) in a single assay run.
-
Intermediate Precision: Analyze the same QC samples on different days with different analysts.
-
The coefficient of variation (CV) should not exceed a specified percentage (e.g., 15%).
-
-
-
Robustness:
-
Objective: To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to parameters such as incubation time, temperature, and buffer pH.
-
Analyze the QC samples under these modified conditions and assess the impact on the results.
-
-
References
- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibitors of Photosynthetic Enzymes/Carriers and Metabolism | Annual Reviews [annualreviews.org]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass | PLOS One [journals.plos.org]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. fda.gov [fda.gov]
Comparative study of the metabolic stability of 3-(4-Bromophenyl)-1,1-diethylurea in different species.
The journey of a drug from discovery to clinical application is fraught with challenges, with metabolic instability being a primary cause of attrition. Understanding how a compound is metabolized in different species is paramount for predicting its pharmacokinetic profile and potential for toxicity in humans. This guide delves into the comparative metabolic stability of phenylurea compounds, a class of molecules with diverse biological activities.[1]
Interspecies Comparison of Metabolic Stability: A Case Study
In the absence of specific data for 3-(4-Bromophenyl)-1,1-diethylurea, we present a summary of the in vitro metabolic stability of a related complex urea derivative, TPPU, in liver S9 fractions from various species. This data, adapted from a study on TPPU, highlights the species-specific differences in metabolic pathways, which can be extrapolated to inform the potential metabolic fate of other phenylurea compounds.[2]
The study on TPPU revealed that the primary metabolic routes involve oxidation and amide hydrolysis.[2] Notably, the formation of an aniline metabolite from the cleavage of the urea linkage was not observed, suggesting a degree of stability at this functional group.[2] The major metabolites identified were products of hydroxylation on the propionyl group and amide hydrolysis.[2]
| Species | Major Metabolic Pathways Observed for a Structurally Related Phenylurea (TPPU)[2] | Key Findings |
| Human | Hydroxylation, Amide Hydrolysis | Showed a metabolic profile with similarities to the rat model. |
| Monkey | Hydroxylation, Amide Hydrolysis | Generated higher amounts of the amide hydrolysis metabolite compared to other species. |
| Dog | Hydroxylation, Amide Hydrolysis | Metabolite profile was generally consistent with other species. |
| Rat | Hydroxylation, Amide Hydrolysis, Oxidation | In vivo studies in rats confirmed hydroxylation and amide hydrolysis as major pathways. Urine and feces were the major routes of excretion. |
| Mouse | Hydroxylation, Amide Hydrolysis | Demonstrated the presence of the primary metabolites found in other species. |
This table summarizes the metabolic pathways observed for the structurally related compound 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) in liver S9 fractions, as direct data for this compound is unavailable.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
The following protocol outlines a standard procedure for evaluating the metabolic stability of a test compound using liver microsomes, a common in vitro model.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes from different species.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes from various species (e.g., human, rat, mouse, dog, monkey)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. The final concentration of the test compound is typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing the Process: Experimental Workflow and Metabolic Pathways
To further elucidate the experimental process and potential metabolic transformations, the following diagrams are provided in the DOT language for Graphviz.
References
Navigating Analytical Rigor: A Comparative Guide to the Inter-laboratory Validation of 3-(4-Bromophenyl)-1,1-diethylurea Quantification
For researchers, scientists, and drug development professionals, the ability to reliably quantify chemical compounds is paramount. This guide provides a comprehensive overview of the inter-laboratory validation process for a quantification method targeting 3-(4-Bromophenyl)-1,1-diethylurea, a substituted urea compound of interest in various research and development sectors. While specific inter-laboratory validation data for this exact molecule is not publicly available, this guide presents a case study of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a structurally analogous compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. This serves as a practical template and benchmark for establishing a robust, reproducible analytical method.
The principles of method validation are universal, ensuring that an analytical procedure is fit for its intended purpose. Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness, demonstrating its reliability across different laboratories, analysts, and equipment. This guide will delve into the critical performance characteristics that must be assessed, present the data in a clear, comparative format, and provide detailed experimental protocols.
Performance Characteristics of a Validated RP-HPLC Method: A Case Study
The following table summarizes the performance data from a validated RP-HPLC method for the quantification of N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. This data provides a tangible example of the expected performance from a well-validated method for a similar bromophenyl-containing urea derivative.
| Performance Characteristic | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 10-50 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | - |
| Limit of Detection (LOD) | 0.017 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | - | Signal-to-Noise Ratio ≥ 10:1 |
| Accuracy (% Recovery) | 99.95% - 100.37% | 98% - 102% |
| Precision (RSD%) | ||
| - Intra-day | 0.13% - 0.96% | RSD ≤ 2% |
| - Inter-day | 0.11% - 0.63% | RSD ≤ 2% |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Conceptual Comparison with Alternative Analytical Methods
While the case study highlights a robust RP-HPLC-UV method, other analytical techniques could be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Method | Principle | Potential Advantages | Potential Disadvantages |
| RP-HPLC with UV Detection | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Moderate sensitivity, potential for matrix interference. |
| HPLC with Fluorescence Detection | Derivatization to introduce a fluorophore, followed by highly sensitive detection. | Excellent sensitivity (sub-ng/mL levels).[1] | Requires a derivatization step, which can add complexity and variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly selective and sensitive mass detection. | Unparalleled sensitivity and selectivity, capable of sub-pg/mL detection.[2] | Higher equipment cost and complexity. |
Experimental Protocols
A detailed experimental protocol is the cornerstone of a reproducible analytical method. Below is a representative protocol based on the validated method for the analogous compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5.0 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 249 nm (This would need to be optimized for this compound)
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
4. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare calibration standards within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Validation Experiments:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio of low-concentration standards.
Visualizing the Validation Workflow
To ensure a systematic and logical approach to inter-laboratory validation, a clear workflow is essential. The following diagrams illustrate the key stages of this process.
Caption: Workflow for a typical inter-laboratory method validation study.
Caption: Logical relationship between the analytical method, validation parameters, and reproducibility assessment.
References
- 1. Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-(4-Bromophenyl)-1,1-diethylurea Against Photosystem II
A Comparative Guide for Researchers in Herbicide Development
This guide provides a comparative assessment of the herbicidal active ingredient 3-(4-Bromophenyl)-1,1-diethylurea, focusing on its selectivity against its biological target, Photosystem II (PSII). As a member of the phenylurea class of herbicides, its mechanism of action involves the inhibition of photosynthetic electron transport, a vital process in plant growth. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a comparative analysis with other well-established phenylurea herbicides, alongside detailed experimental protocols for potency and selectivity assessment.
Introduction to Phenylurea Herbicides and their Mechanism of Action
Phenylurea herbicides are a widely used class of agricultural chemicals that control weed growth by disrupting photosynthesis.[1] Their primary molecular target is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein, these herbicides block the electron flow from plastoquinone QA to QB, thereby inhibiting the production of ATP and NADPH necessary for CO2 fixation. This disruption of energy production ultimately leads to oxidative stress and cell death in susceptible plants. The general chemical structure of phenylurea herbicides consists of a phenyl ring and a urea moiety, with various substituents on both that influence their potency and selectivity.
Comparative Analysis of Photosystem II Inhibition
QSAR studies on phenylurea herbicides have demonstrated that their inhibitory efficiency on PSII is influenced by the electronic and steric properties of the substituents on the phenyl ring, as well as the lipophilicity of the N-alkyl groups on the urea moiety.[2] The presence of electron-withdrawing groups on the phenyl ring, such as the 4-bromo substituent in the compound of interest, is generally associated with high herbicidal activity. The N,N-diethyl substitution pattern also contributes to the overall lipophilicity of the molecule, a key factor in its ability to reach the target site within the chloroplast.
For a quantitative comparison, the following table summarizes the reported 50% inhibitory concentrations (IC50) for Diuron and Linuron against PSII in various test systems.
| Compound Name | Chemical Structure | Target | Test System | IC50 / I50 Value | Reference |
| This compound | This compound | Photosystem II | Data Not Available | Data Not Available | |
| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Photosystem II | Aphanocapsa 6308 membranes | 6.8 x 10⁻⁹ M | [2] |
| Linuron | 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea | Photosystem II | Freshwater macrophytes | 9–13 µg/L (EC50, 24h) | [3] |
| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Androgen Receptor | Rat | >100 µM (Ki) | [4] |
| Linuron | 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea | Androgen Receptor | Rat | 100 µM (Ki) | [4] |
Note: The provided IC50/EC50 values are from different studies using different methodologies and test organisms, and therefore should be used for general comparison purposes only.
Experimental Protocols for Assessing Selectivity
To determine the selectivity of this compound, it is essential to compare its inhibitory activity against PSII from the target weed species versus that from the desired crop species. Additionally, assessing off-target effects on other organisms is crucial for a comprehensive environmental safety profile.
Photosystem II Inhibition Assay
A common method to quantify the potency of PSII-inhibiting herbicides is through a chlorophyll fluorescence assay using isolated chloroplasts or whole algal cells.
Objective: To determine the IC50 value of a test compound for the inhibition of photosystem II electron transport.
Materials:
-
Spinach leaves or a culture of a susceptible algal species (e.g., Chlorella vulgaris).
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).
-
Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2).
-
Test compound (this compound) and reference compounds (Diuron, Linuron) dissolved in a suitable solvent (e.g., DMSO).
-
Pulse-Amplitude-Modulation (PAM) fluorometer.
-
Spectrophotometer.
Procedure:
-
Chloroplast Isolation (from spinach):
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a minimal volume of assay buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
-
Chlorophyll Fluorescence Measurement:
-
Dilute the chloroplast suspension or algal culture to a standardized chlorophyll concentration in the assay buffer.
-
Aliquot the suspension into the wells of a microplate.
-
Add a range of concentrations of the test compound and reference compounds to the wells. Include a solvent control.
-
Incubate the plate in the dark for a defined period (e.g., 15 minutes).
-
Measure the maximal quantum yield of PSII (Fv/Fm) using a PAM fluorometer.
-
Plot the percentage of inhibition of Fv/Fm against the logarithm of the compound concentration.
-
Calculate the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
Whole Plant Selectivity Assay
Objective: To assess the differential phytotoxicity of a herbicide between a crop and a weed species.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays).
-
Potting soil.
-
Growth chamber with controlled light, temperature, and humidity.
-
Test compound formulated for spray application.
-
Spray chamber.
Procedure:
-
Plant Growth:
-
Sow seeds of the weed and crop species in separate pots.
-
Grow the plants in a growth chamber until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
-
Herbicide Application:
-
Prepare a series of dilutions of the formulated test compound.
-
Apply the different concentrations of the herbicide to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Include an untreated control group.
-
-
Assessment:
-
Return the plants to the growth chamber.
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the GR50 (the concentration that causes a 50% reduction in growth) for both the weed and crop species.
-
The selectivity ratio can be calculated as GR50 (crop) / GR50 (weed). A higher ratio indicates greater selectivity.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for assessing herbicide selectivity and the signaling pathway of PSII inhibition.
Caption: Experimental workflow for assessing herbicide selectivity.
Caption: Phenylurea herbicide inhibition of Photosystem II.
Conclusion
This compound, as a member of the phenylurea herbicide class, is predicted to be a potent inhibitor of Photosystem II. While direct quantitative data for this specific compound is lacking, comparative analysis with established herbicides like Diuron and Linuron, guided by QSAR principles, suggests it possesses the necessary structural features for high activity. To definitively establish its selectivity profile, rigorous experimental evaluation using the outlined protocols is necessary. This would involve determining its IC50 against PSII from various plant species and assessing its phytotoxicity on a whole-plant level to calculate a selectivity ratio between target weeds and non-target crops. Furthermore, ecotoxicological studies on non-target organisms are essential for a complete environmental risk assessment. The provided methodologies and comparative data serve as a valuable resource for researchers aiming to characterize this and other novel herbicidal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marineagronomy.org [marineagronomy.org]
- 4. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comparative overview of the molecular docking studies of urea-based inhibitors, with a focus on structures related to 3-(4-Bromophenyl)-1,1-diethylurea. Due to a lack of specific published docking data for this compound, this document presents findings for structurally analogous compounds to offer insights into their potential binding affinities and interactions with key biological targets. The primary targets for this class of inhibitors include protein kinases and soluble epoxide hydrolase (sEH), which are crucial in various pathological signaling pathways.
Data Presentation: Docking Performance of Related Urea-Based Inhibitors
The following table summarizes the molecular docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various urea derivatives against their respective protein targets. This data, gathered from multiple studies, illustrates the potential efficacy of this chemical scaffold.
| Compound Name/ID | Target Protein | Docking Score (kcal/mol) | Glide Score (G-Score) | IC50 (nM) | Reference Compound |
| Benzoxazolone-5-urea Analogue (33) | Human Soluble Epoxide Hydrolase (sEH) | Not Reported | Not Reported | 0.39 | Not Applicable |
| 1,3-Disubstituted Urea (6s) | Epoxide Hydrolase (1EK2) | Not Reported | -8.03 | Not Reported | Co-crystallized ligand (-3.77) |
| Imidazolidinyl Urea | Cyclin-Dependent Kinase 2 (1AQ1) | -7.945 | Not Reported | Not Reported | Not Applicable |
| Imidazolidinyl Urea | RSK4 N-terminal Kinase (6G77) | -6.723 | Not Reported | Not Reported | Not Applicable |
| Pyridin-2-yl Urea Inhibitor (Compound 6) | Apoptosis Signal-Regulating Kinase 1 (ASK1) | -8.63 | Not Reported | Not Reported | Selonsertib |
| 4-Cl-PCTB | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | Not Reported | Not Reported | Hydroxyurea |
Note: Direct comparison of docking scores should be approached with caution as different software, scoring functions, and protocols were used across studies.
Experimental Protocols
The methodologies outlined below represent a generalized workflow for the molecular docking of small molecule inhibitors like this compound, based on standard practices reported in the cited literature.[1]
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional crystal structure of the target protein (e.g., a specific kinase or sEH) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the inhibitor, such as this compound and its analogs, is drawn using chemical drawing software. The 3D structure is then generated and optimized using a tool like LigPrep in the Schrödinger Suite. This process generates various possible conformations, tautomers, and protonation states of the ligand at a physiological pH.
Molecular Docking Protocol
-
Receptor Grid Generation: A receptor grid is defined around the active site of the prepared protein. The grid box is typically centered on the co-crystallized ligand or key catalytic residues.
-
Docking Simulation: The prepared ligands are docked into the receptor grid using a docking program such as Glide (Schrödinger) or AutoDock. The docking process involves sampling a wide range of ligand conformations and orientations within the active site.
-
Scoring and Analysis: The resulting poses are evaluated using a scoring function (e.g., Glide Score, docking score in kcal/mol) which estimates the binding affinity between the ligand and the protein.[1] The pose with the best score is typically selected for further analysis of binding interactions, such as hydrogen bonds and hydrophobic contacts with the protein's active site residues.
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflow of a molecular docking experiment and a hypothetical signaling pathway that can be targeted by urea-based inhibitors.
References
Safety Operating Guide
Proper Disposal of 3-(4-Bromophenyl)-1,1-diethylurea: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(4-Bromophenyl)-1,1-diethylurea, a compound used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not located, information on structurally similar compounds and general chemical waste regulations provides a framework for its proper disposal. Substituted ureas can exhibit varying levels of toxicity. For instance, Diuron is recognized as being very toxic to aquatic life, while 1,1-Diethylurea is classified as harmful if swallowed. Given the presence of a brominated phenyl group, it is prudent to handle this compound as a hazardous waste until its specific hazards are fully characterized.
Key Disposal Considerations
All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1] State-level regulations may impose additional or more stringent requirements.[1]
Waste Identification and Classification:
Before disposal, a hazardous waste determination must be made.[2][3] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. The Toxicity Characteristic Leaching Procedure (TCLP) is a laboratory method used to determine if a waste is likely to leach harmful contaminants into the environment.[2]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Improper mixing can lead to dangerous chemical reactions.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be in good condition and securely sealed to prevent spills.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Documentation and Manifest:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its chemical identity and any available safety data.
-
Quantitative Data Summary
| Compound | CAS Number | Hazard Classification | Water Solubility |
| 1,1-Diethylurea | 634-95-7 | Acute Toxicity 4 (Oral) | 50 g/L |
| (4-Bromophenyl)urea | 1967-25-5 | Not classified as hazardous | Not available |
| Diuron | 330-54-1 | Very toxic to aquatic life with long lasting effects | 42 mg/L at 25°C |
This data highlights the variability in toxicity and solubility among similar urea-based compounds, reinforcing the need for cautious handling of this compound as a potentially hazardous substance.
Experimental Protocols
The primary experimental protocol relevant to the disposal of this chemical is the Toxicity Characteristic Leaching Procedure (TCLP) , as defined by EPA Method 1311. This procedure simulates the leaching a waste would undergo if disposed of in a landfill. The resulting leachate is then analyzed for specific contaminants to determine if the waste is hazardous.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Caption: Chemical Waste Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling 3-(4-Bromophenyl)-1,1-diethylurea
This guide provides immediate and essential safety protocols for the handling and disposal of 3-(4-Bromophenyl)-1,1-diethylurea in a laboratory setting. The following information is synthesized from safety data for structurally similar compounds and is intended to provide a robust safety framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This protects against dust particles and potential splashes.[1] |
| Skin Protection | Impervious gloves (e.g., Nitrile rubber) and protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Regularly inspect gloves for degradation or punctures. Launder contaminated clothing separately.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A dust respirator or a respirator with a P1 filter should be used, especially when handling the solid form where dust may be generated.[2] Ensure the respirator is used in accordance with a respiratory protection program. |
| General Hygiene | N/A | Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in the handling area.[1] |
Operational and Handling Plan
Safe handling practices are paramount to prevent contamination and accidental exposure. This section outlines the procedural steps for working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Use a closed system or provide appropriate exhaust ventilation to control airborne dust.[3][4]
-
Ensure safety showers and eyewash stations are readily accessible.[3][4]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing unnecessary items and ensuring spill control materials are within reach.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize dust inhalation. Avoid creating dust during handling.[2]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
-
Contingency Planning: Be prepared for accidental spills. Have an appropriate absorbent material (e.g., sand, silica gel) available.[3]
Spill and Disposal Plan
In the event of a spill or for routine waste disposal, the following procedures should be followed to ensure safety and environmental protection.
Spill Response:
-
Evacuate and Secure: For major spills, clear the area of all personnel and move upwind.[2]
-
Containment: Prevent the spillage from entering drains or water courses.[1][2]
-
Clean-up: For minor spills, use dry clean-up procedures.[2] Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2]
Disposal Protocol:
-
Waste Classification: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3][4]
-
Container Management: Keep waste in suitable, closed, and properly labeled containers for disposal.[1][3]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
